Ro 25-6981 hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZWXWTQQOMSH-OTCZLQCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017559 | |
| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919289-58-0 | |
| Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro 25-6981 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Development of Ro 25-6981 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for the NR2B subunit. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of Ro 25-6981. It details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for pivotal assays. Visualizations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its scientific journey and therapeutic potential.
Introduction: The Dawn of a Selective NMDA Receptor Antagonist
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neuropathological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The discovery of different GluN2 subunits (A-D) opened the door for the development of subtype-selective antagonists, offering the promise of targeted therapeutic intervention with fewer side effects than non-selective NMDA receptor blockers.
Ro 25-6981 emerged from this pursuit as a pioneering compound with exceptional selectivity for NMDA receptors containing the NR2B subunit.[1][2][3][4] Developed by Roche, this compound has become an invaluable pharmacological tool for elucidating the specific roles of NR2B-containing NMDA receptors in both physiological and pathological processes.[5] Its development marked a significant step forward in the quest for safer and more effective treatments for neurological disorders.
Mechanism of Action: Targeting the NR2B Subunit
This compound is a non-competitive, activity-dependent antagonist of the NMDA receptor.[1][2][3] Its mechanism of action is characterized by its high-affinity binding to a site on the NR2B subunit, distinct from the glutamate (B1630785), glycine (B1666218), and PCP/MK-801 binding sites. This interaction allosterically modulates the receptor, leading to a reduction in ion channel opening and subsequent calcium influx. The activity-dependent nature of its blockade means that it is more effective at inhibiting receptors that are already activated by glutamate and glycine, a property that may contribute to its favorable therapeutic window.
dot```dot graph "Ro_25_6981_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [label="Glycine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDAR [label="NMDA Receptor\n(NR1/NR2B)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ro256981 [label="Ro 25-6981", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IonChannel [label="Ion Channel\n(Closed)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx\n(Blocked)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nExcitotoxic Cascade", style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Glutamate -> NMDAR [label="Binds to NR2B"]; Glycine -> NMDAR [label="Binds to NR1"]; Ro256981 -> NMDAR [label="Allosteric\nInhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; NMDAR -> IonChannel [label="Prevents\nOpening"]; IonChannel -> Ca_Influx [style=bold, color="#34A853", fontcolor="#34A853"]; Ca_Influx -> Downstream [label="Inhibition of", style=dotted, color="#5F6368", fontcolor="#5F6368"];
// Graph Attributes graph [bgcolor="#FFFFFF", size="7.6,5!", dpi=100]; }
Caption: Workflow for the ³H-MK-801 binding assay.
NMDA Receptor Current Recording in Xenopus Oocytes
This electrophysiological assay is used to assess the functional blockade of specific NMDA receptor subtypes by Ro 25-6981.
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
cRNA encoding the desired NMDA receptor subunits (e.g., NR1 and NR2A or NR2B) is microinjected into the oocyte nucleus or cytoplasm.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte expressing the NMDA receptors is placed in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The oocyte is voltage-clamped at a holding potential of -40 to -70 mV.
-
NMDA receptor currents are elicited by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Once a stable baseline current is established, Ro 25-6981 is co-applied with the agonists at various concentrations.
-
The inhibition of the NMDA-induced current is measured, and IC50 values are determined by fitting the concentration-response data to a logistic equation.
-
dot
Caption: Workflow for two-electrode voltage clamp recording in Xenopus oocytes.
Glutamate-Induced Excitotoxicity Assay
This cell-based assay evaluates the neuroprotective effects of Ro 25-6981 against glutamate-induced neuronal death.
-
Primary Neuronal Culture:
-
Cortical or hippocampal neurons are dissected from embryonic day 16-18 rat or mouse brains.
-
The tissue is dissociated into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Cells are plated onto poly-D-lysine-coated culture dishes or coverslips in a suitable growth medium.
-
Cultures are maintained for 7-14 days in vitro to allow for neuronal maturation and synapse formation.
-
-
Excitotoxicity Protocol:
-
The growth medium is replaced with a defined salt solution (e.g., Locke's solution).
-
Neurons are pre-incubated with various concentrations of Ro 25-6981 for a specified period (e.g., 30 minutes).
-
A high concentration of glutamate (e.g., 100-300 µM) is added to the culture medium for a defined duration (e.g., 15 minutes to 24 hours).
-
After the glutamate exposure, the medium is replaced with the original growth medium (with or without the test compound).
-
Cell viability is assessed 24 hours later using methods such as:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Trypan Blue Exclusion: Stains non-viable cells with a compromised membrane.
-
Fluorescent Viability Dyes: (e.g., Calcein-AM/Ethidium Homodimer-1) to stain live and dead cells, respectively.
-
-
The neuroprotective effect of Ro 25-6981 is quantified by the reduction in glutamate-induced cell death, and IC50 values are calculated.
-
[3]#### 4.4. Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model of focal cerebral ischemia is widely used to assess the neuroprotective efficacy of compounds like Ro 25-6981.
-
Surgical Procedure (Intraluminal Filament Model):
-
The animal (typically a rat or mouse) is anesthetized.
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 60-120 minutes) for transient ischemia, or permanently.
-
For transient ischemia, the filament is withdrawn to allow for reperfusion.
-
Ro 25-6981 or vehicle is administered at a specific time point (before, during, or after occlusion).
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed.
-
The brain is sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
The infarct volume is quantified by image analysis.
-
Synthesis
Conclusion and Future Directions
This compound has been instrumental in advancing our understanding of the physiological and pathological roles of NR2B-containing NMDA receptors. Its high selectivity has made it a gold-standard pharmacological tool in neuroscience research. While its clinical development has faced challenges, the insights gained from studies involving Ro 25-6981 continue to inform the development of new and more refined NR2B-selective antagonists with improved pharmacokinetic and safety profiles. Future research will likely focus on leveraging the knowledge gained from Ro 25-6981 to design novel therapeutics for a range of neurological and psychiatric disorders where NR2B dysfunction is implicated.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 3. innoprot.com [innoprot.com]
- 4. WO2003097637A1 - (imidazol-1-yl-methyl)-pyridazine as nmda receptor blocker - Google Patents [patents.google.com]
- 5. US9567341B2 - Pyrrolopyrimidine derivatives as NR2B NMDA receptor antagonists - Google Patents [patents.google.com]
Pharmacological Profile of Ro 25-6981 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for the GluN2B subunit. This activity-dependent blockade of GluN2B-containing NMDA receptors confers upon it a diverse pharmacological profile, including neuroprotective, antidepressant-like, and anti-Parkinsonian effects. This technical guide provides a comprehensive overview of the pharmacological properties of Ro 25-6981, detailing its mechanism of action, binding affinity, selectivity, and effects in various preclinical models. The document includes structured data summaries, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Mechanism of Action
Ro 25-6981 acts as a selective, activity-dependent, non-competitive antagonist at the NMDA receptor, specifically targeting receptors that contain the GluN2B subunit.[1][2][3][4] Its mechanism involves binding to a site on the GluN2B subunit, thereby allosterically inhibiting ion flux through the receptor channel. This blockade is dependent on the conformational state of the receptor, showing higher affinity for activated receptors.
In Vitro Pharmacology
The in vitro profile of Ro 25-6981 has been extensively characterized through radioligand binding assays and electrophysiological studies, demonstrating its high potency and selectivity for GluN2B-containing NMDA receptors.
Radioligand Binding Assays
Ro 25-6981's affinity for the NMDA receptor has been quantified using [³H]MK-801 binding assays in rat forebrain membranes. These studies reveal a biphasic inhibition pattern, indicating the presence of high- and low-affinity binding sites.[1][5]
Table 1: [³H]MK-801 Binding Affinity of Ro 25-6981
| Parameter | Value (µM) |
| IC₅₀ (High-Affinity Site) | 0.003 |
| IC₅₀ (Low-Affinity Site) | 149 |
Electrophysiology
Studies using two-electrode voltage clamp in Xenopus oocytes expressing different NMDA receptor subunit combinations have confirmed the high selectivity of Ro 25-6981 for GluN2B-containing receptors over GluN2A-containing receptors.[1][5]
Table 2: Electrophysiological Activity of Ro 25-6981 at Recombinant NMDA Receptors
| Receptor Subunit Combination | IC₅₀ (µM) | Selectivity (fold) |
| GluN1c/GluN2B | 0.009 | >5000 |
| GluN1c/GluN2A | 52 | - |
Neuroprotection Assays
Ro 25-6981 has demonstrated significant neuroprotective effects in primary cortical neuron cultures against excitotoxicity induced by glutamate (B1630785) and in models of ischemia.[1][5][6][7][8][9][10]
Table 3: Neuroprotective Efficacy of Ro 25-6981 in Vitro
| Assay | IC₅₀ (µM) |
| Glutamate-induced Toxicity | 0.4 |
| Oxygen-Glucose Deprivation | 0.04 |
In Vivo Pharmacology
Preclinical studies in animal models have highlighted the therapeutic potential of Ro 25-6981 in a range of neurological and psychiatric disorders.
Antidepressant-like Activity
In rodent models of depression, such as the forced swim test, a single administration of Ro 25-6981 has been shown to produce rapid and sustained antidepressant-like effects.[11][12]
Anti-Parkinsonian Activity
In the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, Ro 25-6981 has been shown to induce contralateral rotations, indicative of a therapeutic effect, and to potentiate the effects of L-DOPA.[13]
Signaling Pathways
The pharmacological effects of Ro 25-6981 are associated with the modulation of intracellular signaling cascades crucial for synaptic plasticity and cell survival. Notably, Ro 25-6981 has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) and the extracellular signal-regulated kinase (ERK) pathways.[14]
Experimental Protocols
[³H]MK-801 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Ro 25-6981 for the NMDA receptor.
Materials:
-
Rat forebrain membranes
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Prepare rat forebrain membranes by homogenization and centrifugation.
-
In a 96-well plate, add rat forebrain membranes, [³H]MK-801 (at a concentration near its Kd), and varying concentrations of Ro 25-6981.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition binding curve.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol outlines the electrophysiological assessment of Ro 25-6981's effect on NMDA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1c, GluN2A, GluN2B)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
NMDA and glycine (B1666218) (agonists)
-
This compound
Procedure:
-
Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with a solution containing NMDA and glycine to elicit an inward current.
-
Apply varying concentrations of Ro 25-6981 and measure the inhibition of the agonist-induced current.
-
Construct a concentration-response curve and determine the IC₅₀ value.
Forced Swim Test in Rats
This behavioral test is used to assess the antidepressant-like effects of Ro 25-6981.
Materials:
-
Adult male rats
-
Cylindrical swim tank
-
Water (23-25°C)
-
Video recording and analysis software
-
This compound
Procedure:
-
On day 1 (pre-test), place each rat individually in the swim tank for 15 minutes.
-
On day 2 (test), administer Ro 25-6981 or vehicle to the rats.
-
After a set pre-treatment time (e.g., 30-60 minutes), place the rats back into the swim tank for a 5-minute test session.
-
Record the sessions and score the duration of immobility, swimming, and climbing behaviors.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.[1][14]
Western Blotting for p-ERK and p-p70S6K
This protocol is for detecting the activation of the ERK and mTOR signaling pathways.
Materials:
-
Tissue or cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-phospho-p70S6K, anti-total-ERK, anti-total-p70S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from treated and control samples.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated proteins of interest.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total proteins to normalize for loading.
Golgi-Cox Staining for Dendritic Spine Analysis
This method is used to visualize and quantify changes in dendritic spine morphology, an indicator of synaptic plasticity.
Materials:
-
Brain tissue
-
Golgi-Cox solution
-
Sucrose (B13894) solution
-
Vibratome or microtome
-
Microscope with imaging software
Procedure:
-
Immerse fresh brain tissue in Golgi-Cox solution and store in the dark for several days to weeks.
-
Transfer the tissue to a sucrose solution for cryoprotection.
-
Section the brain tissue using a vibratome or microtome.
-
Mount the sections on slides and perform the staining development process.
-
Dehydrate and clear the sections.
-
Image the stained neurons using a microscope at high magnification.
-
Analyze the images to quantify dendritic spine density and morphology.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. Its high potency and selectivity make it a lead compound for the development of novel therapeutics for a range of central nervous system disorders. The data and protocols presented in this guide are intended to facilitate further research into the promising therapeutic potential of Ro 25-6981 and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. JCI - Extrasynaptic glutamate release through cystine/glutamate antiporter contributes to ischemic damage [jci.org]
- 8. Neuroprotection of Ro25-6981 Against Ischemia/Reperfusion-Induced Brain Injury via Inhibition of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phased Treatment Strategies for Cerebral Ischemia Based on Glutamate Receptors [frontiersin.org]
- 10. ovid.com [ovid.com]
- 11. karger.com [karger.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
The Discerning Antagonist: A Technical Guide to the GluN2B Selectivity of Ro 25-6981 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacological characteristic of Ro 25-6981 hydrochloride: its remarkable selectivity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Understanding this selectivity is paramount for its application as a precise tool in neuroscience research and as a potential therapeutic agent. This document provides a comprehensive overview of the quantitative data, experimental protocols used to determine its selectivity, and the relevant signaling pathways, presented in a clear and accessible format for the scientific community.
Quantitative Analysis of Subunit Selectivity
This compound exhibits a significantly higher affinity for NMDA receptors containing the GluN2B subunit compared to other GluN2 subunits. This selectivity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) being key metrics. The following table summarizes the quantitative data from multiple studies, highlighting the pronounced preference of Ro 25-6981 for GluN2B-containing receptors.
| Receptor Subunit Composition | Assay Type | Parameter | Value (µM) | Fold Selectivity (vs. GluN2B) | Reference |
| GluN1c/GluN2B | Two-Electrode Voltage Clamp (Xenopus oocytes) | IC50 | 0.009 | - | [1] |
| GluN1c/GluN2A | Two-Electrode Voltage Clamp (Xenopus oocytes) | IC50 | 52 | >5700 | [1] |
| GluN1/GluN2A | Ca2+ influx assay (HEK cells) | IC50 | >10 | - | [2] |
| GluN1/GluN2B | Ca2+ influx assay (HEK cells) | IC50 | 0.020 ± 0.001 | - | [2] |
| GluN1/GluN2D | Ca2+ influx assay (HEK cells) | IC50 | >10 | - | [2] |
| Rat Forebrain Membranes (High-affinity site) | [3H]MK-801 Binding Assay | IC50 | 0.003 | - | [1] |
| Rat Forebrain Membranes (Low-affinity site) | [3H]MK-801 Binding Assay | IC50 | 149 | - | [1] |
Core Experimental Protocols
The determination of Ro 25-6981's selectivity relies on well-established experimental techniques. The two primary methods are radioligand binding assays and electrophysiological recordings from heterologously expressed receptors.
Radioligand Binding Assay
This method assesses the ability of Ro 25-6981 to displace a radiolabeled ligand that binds to a specific site on the NMDA receptor. A common approach utilizes [3H]MK-801, a non-competitive antagonist that binds within the ion channel pore.[3][4]
Principle: The binding of [3H]MK-801 is dependent on the channel being in an open state. Agonists like glutamate (B1630785) and glycine (B1666218) are therefore included to activate the receptor. The inhibitory potency of Ro 25-6981 is determined by its ability to reduce the binding of [3H]MK-801, which reflects its interaction with an allosteric site on the receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from a brain region rich in NMDA receptors, such as the rat forebrain.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]MK-801 in the presence of glutamate and glycine.
-
Competition: Increasing concentrations of this compound are added to the incubation mixture.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Ro 25-6981 that inhibits 50% of the specific [3H]MK-801 binding (IC50) is calculated.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of specific NMDA receptor subunit combinations expressed in a controlled environment.[5][6]
Principle: Xenopus oocytes are injected with cRNAs encoding for specific GluN1 and GluN2 subunits. This results in the expression of functional NMDA receptors on the oocyte membrane. A two-electrode voltage clamp is used to hold the membrane potential at a constant level and measure the ion current that flows through the channels in response to agonist application. The inhibitory effect of Ro 25-6981 on these currents is then quantified.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are microinjected with a mixture of cRNAs for a specific GluN1 and a specific GluN2 subunit (e.g., GluN1c and GluN2B, or GluN1c and GluN2A).
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: A solution containing glutamate and glycine is perfused over the oocyte to evoke an inward current through the NMDA receptors.
-
Antagonist Application: Ro 25-6981 is co-applied with the agonists at various concentrations.
-
Data Analysis: The reduction in the agonist-evoked current amplitude by Ro 25-6981 is measured, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental logic and the biological context of Ro 25-6981's action, the following diagrams, generated using the DOT language, provide a visual representation of the key processes.
Downstream Signaling Consequences of GluN2B Antagonism
The selective blockade of GluN2B-containing NMDA receptors by Ro 25-6981 has profound effects on intracellular signaling cascades. NMDA receptor activation is a critical trigger for synaptic plasticity and also plays a dual role in cell survival and excitotoxicity. The specific contribution of the GluN2B subunit in these processes can be dissected using Ro 25-6981.
Studies have suggested that GluN2B-containing receptors are linked to pro-death signaling pathways under excitotoxic conditions. For instance, their activation can lead to the activation of caspase-3, a key executioner of apoptosis.[7] Conversely, the activation of GluN2A-containing receptors has been associated with pro-survival pathways, such as the activation of Akt.[7] By selectively inhibiting GluN2B-mediated calcium influx, Ro 25-6981 can shift the balance towards neuroprotection in certain pathological contexts.
In the context of synaptic plasticity, the role of GluN2B is complex and region-dependent. Ro 25-6981 has been shown to affect processes such as long-term depression (LTD) and long-term potentiation (LTP), which are cellular models of learning and memory.[8] The ability to selectively modulate GluN2B function with Ro 25-6981 provides a powerful tool to investigate the specific roles of this subunit in the intricate regulation of synaptic strength.
Conclusion
This compound stands out as a highly selective antagonist for the GluN2B subunit of the NMDA receptor. This high degree of selectivity, rigorously established through binding and functional assays, makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. For researchers in both academia and industry, a thorough understanding of its selectivity profile and the methodologies used to determine it is essential for the design of robust experiments and the development of novel therapeutic strategies targeting the glutamatergic system.
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
In Vitro Characterization of Ro 25-6981 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-6981 hydrochloride is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit. This document provides a comprehensive overview of the in vitro pharmacological characterization of Ro 25-6981, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of neuroscience and drug development.
Quantitative Pharmacological Data
The in vitro activity of Ro 25-6981 has been extensively characterized, demonstrating its high affinity and selectivity for NR2B-containing NMDA receptors. The following tables summarize the key quantitative data from radioligand binding assays, electrophysiological recordings, and neuroprotection studies.
Table 1: Radioligand Binding Affinity of Ro 25-6981
| Assay | Preparation | Radioligand | Measured Parameter | Value (µM) | Reference |
| NMDA Receptor Binding | Rat Forebrain Membranes | [³H]MK-801 | IC₅₀ (High-affinity site) | 0.003 | [1] |
| NMDA Receptor Binding | Rat Forebrain Membranes | [³H]MK-801 | IC₅₀ (Low-affinity site) | 149 | [1] |
Table 2: Electrophysiological Potency and Selectivity of Ro 25-6981
| Receptor Subtype | Expression System | Measured Parameter | Value (µM) | Selectivity (NR2A/NR2B) | Reference |
| NR1c/NR2B | Xenopus Oocytes | IC₅₀ | 0.009 | >5000-fold | [1] |
| NR1c/NR2A | Xenopus Oocytes | IC₅₀ | 52 | - | [1] |
Table 3: Neuroprotective Effects of Ro 25-6981
| Insult | Cellular Model | Measured Parameter | Value (µM) | Reference |
| Glutamate (B1630785) Toxicity (300 µM) | Cultured Cortical Neurons | IC₅₀ | 0.4 | [1] |
| Oxygen-Glucose Deprivation | Cultured Cortical Neurons | IC₅₀ | 0.04 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize Ro 25-6981.
[³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of Ro 25-6981 to the NMDA receptor ion channel.
Protocol:
-
Membrane Preparation:
-
Rat forebrains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.
-
The final pellet containing the membrane fraction is resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation (approximately 0.2 mg of protein) are incubated with 5 nM [³H]MK-801 in the presence and absence of varying concentrations of Ro 25-6981.[2]
-
The incubation is carried out for 180 minutes at 25°C in a Tris-HCl buffer.[2]
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled MK-801.[2]
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is employed to assess the functional inhibition of specific NMDA receptor subtypes by Ro 25-6981.
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
Complementary RNAs (cRNAs) encoding the desired NMDA receptor subunits (e.g., NR1c and NR2A or NR2B) are injected into the oocytes.
-
The injected oocytes are incubated for 2-7 days at 15-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, and 0.01 mM EDTA, pH 7.4).
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The oocyte is voltage-clamped at a holding potential of -40 mV to -70 mV.
-
-
Drug Application and Data Acquisition:
-
NMDA receptor-mediated currents are evoked by the application of agonists (e.g., glutamate and glycine).
-
Once a stable baseline current is established, Ro 25-6981 is applied at various concentrations, and the resulting inhibition of the agonist-evoked current is measured.
-
Currents are filtered and digitized for analysis.
-
-
Data Analysis:
-
The percentage of inhibition of the NMDA receptor current is calculated for each concentration of Ro 25-6981.
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Glutamate-Induced Excitotoxicity Assay in Cultured Cortical Neurons
This cell-based assay evaluates the neuroprotective potential of Ro 25-6981 against glutamate-induced neuronal death.
Protocol:
-
Primary Cortical Neuron Culture:
-
Cortical neurons are isolated from embryonic rat brains and plated onto culture dishes pre-coated with a substrate like poly-L-lysine.
-
The neurons are maintained in a suitable culture medium for several days to allow for maturation.
-
-
Excitotoxicity Induction and Treatment:
-
The cultured neurons are pre-incubated with varying concentrations of Ro 25-6981 for a defined period (e.g., 24 hours).
-
Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate (e.g., 100-300 µM) for a specific duration (e.g., 30 minutes to 16 hours).[1]
-
-
Assessment of Cell Viability:
-
Neuronal cell death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.[3]
-
The LDH activity is measured using a colorimetric assay.
-
-
Data Analysis:
-
The neuroprotective effect of Ro 25-6981 is determined by its ability to reduce glutamate-induced LDH release.
-
IC₅₀ values are calculated from the concentration-response curve for neuroprotection.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the in vitro characterization of Ro 25-6981.
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 25-6981 Hydrochloride: A Technical Guide to its Neuroprotective Properties
Introduction
Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes that contain the NR2B subunit.[1][][3] This activity-dependent blockade of NR2B-containing NMDA receptors positions Ro 25-6981 as a significant candidate for neuroprotection in various neurological disorders.[1] Its mechanism of action is of particular interest in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury. This technical guide provides an in-depth overview of the core scientific data, experimental methodologies, and signaling pathways associated with the neuroprotective effects of this compound.
Mechanism of Action
This compound exerts its neuroprotective effects by selectively binding to and inhibiting NMDA receptors that incorporate the GluN2B (formerly NR2B) subunit.[4] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation by excessive glutamate release, a common event in ischemic stroke and other neurological insults, leads to excitotoxicity and neuronal cell death.
The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The subunit composition determines the receptor's pharmacological and biophysical properties. Ro 25-6981 demonstrates a remarkable selectivity for GluN2B-containing receptors, with a more than 5000-fold higher affinity for NR1C/NR2B combinations compared to NR1C/NR2A.[3] This selectivity is critical, as it is believed that GluN2B-containing receptors, often located extrasynaptically, are major mediators of excitotoxic cell death pathways, whereas GluN2A-containing receptors, predominantly found at the synapse, are linked to cell survival signals.[5]
The blockade by Ro 25-6981 is activity-dependent, meaning it is more effective when the NMDA receptor channel is open, a state induced by glutamate binding.[3][6] This property allows for targeted inhibition of overactive receptors in pathological conditions while potentially sparing normal physiological neurotransmission.
Quantitative Data
The efficacy and selectivity of Ro 25-6981 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Assay | Preparation | IC50 Value | Reference |
| ³H-MK-801 Binding Inhibition (High-Affinity Site) | Rat Forebrain Membranes | 0.003 µM | [3] |
| ³H-MK-801 Binding Inhibition (Low-Affinity Site) | Rat Forebrain Membranes | 149 µM | [3] |
| NMDA Receptor Blockade (NR1C/NR2B) | Xenopus Oocytes | 0.009 µM | [3] |
| NMDA Receptor Blockade (NR1C/NR2A) | Xenopus Oocytes | 52 µM | [3] |
| Neuroprotection against Glutamate Toxicity | Cultured Cortical Neurons | 0.4 µM | [3][7] |
| Neuroprotection against Oxygen-Glucose Deprivation | Cultured Cortical Neurons | 0.04 µM | [3][7] |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | Dosage and Route | Key Finding | Reference |
| Rat | 6-hydroxydopamine (6-OHDA)-lesioned (Parkinson's model) | 0.39-12.5 mg/kg; i.p. | Dose-dependently induced contraversive rotations, indicating anti-parkinsonian activity. | [8] |
| Rat | Immature (early postnatal development) | 1, 3 mg/kg; i.p. | Exhibited age- and activation-dependent anticonvulsant action. | [8] |
| Rat | Incision Pain Model | 800 µg; intrathecal | Showed significant analgesic effects and attenuated postoperative hyperalgesia. | [8] |
| Rat | Oxaliplatin-induced Neuropathy | 300 nmol; intrathecal | Significantly inhibited mechanical allodynia. | [9] |
| Mouse | Alzheimer's Model (Aβ₁₋₄₂ oligomers) | 300 nM (in vitro slice) | Restored long-term potentiation (LTP) in the presence of Aβ oligomers. | [10] |
| Rat | Stroke (MCAo) | 6 mg/kg | Post-ischemic treatment was ineffective alone but did not abolish the neuroprotective effect of glycine (B1666218). | [5] |
Signaling Pathways in Neuroprotection
By blocking NR2B-containing NMDA receptors, Ro 25-6981 intervenes in several downstream signaling cascades implicated in excitotoxic neuronal death.
Overactivation of NR2B receptors leads to a massive influx of calcium (Ca²⁺) into the neuron. This Ca²⁺ overload triggers a cascade of detrimental events, including the activation of nitric oxide synthase (NOS), caspases, and other catabolic enzymes. Ro 25-6981, by preventing this initial Ca²⁺ surge, effectively disrupts these downstream pathways.
Furthermore, NR2B signaling has been linked to the activation of pro-apoptotic pathways and the inhibition of pro-survival pathways. For instance, NR2B activation can lead to the activation of caspase-3, a key executioner of apoptosis.[5] Conversely, the activation of NR2A-containing receptors is associated with the activation of pro-survival signals like the Akt pathway.[5] By selectively inhibiting NR2B, Ro 25-6981 may shift the balance towards cell survival.
Recent evidence also suggests a link between NR2B signaling and autophagy, where Ro 25-6981 can inhibit the dissociation of the NR2B-Beclin-1 signaling complex, thereby delaying autophagy-induced cell death.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the neuroprotective effects of Ro 25-6981.
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
This assay simulates ischemic conditions in a controlled in vitro environment.
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and plated on poly-D-lysine-coated culture dishes. Neurons are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 10-14 days in vitro.
-
Induction of Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 60 minutes.
-
Treatment: Ro 25-6981 is dissolved in the glucose-free medium and applied to the cells immediately before and during the OGD period at various concentrations (e.g., 0.01 µM to 10 µM).
-
Reperfusion and Recovery: After the OGD period, the glucose-free medium is replaced with the original conditioned culture medium, and the cells are returned to a normoxic incubator for 20-24 hours.
-
Assessment of Cell Viability: Neuronal death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or by using a cell viability assay such as the MTT assay. The neuroprotective effect of Ro 25-6981 is determined by the reduction in cell death compared to vehicle-treated OGD controls.[3]
Electrophysiological Recording in Xenopus Oocytes
This method allows for the precise characterization of the compound's effect on specific NMDA receptor subtypes.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., rat NR1C and NR2B, or NR1C and NR2A). The injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential of -70 mV.
-
Drug Application: The oocyte is continuously perfused with a standard frog Ringer's solution. NMDA (100 µM) and glycine (30 µM) are co-applied to elicit an inward current. Ro 25-6981 is then co-applied with NMDA/glycine at increasing concentrations to determine the concentration-response curve for current inhibition.
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response equation.[3][12]
In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
This is a widely used animal model to study the efficacy of neuroprotective agents in focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgery.
-
MCAO Surgery: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA, advanced into the ICA, and positioned to occlude the origin of the middle cerebral artery (MCA).
-
Drug Administration: Ro 25-6981 (e.g., 6 mg/kg) or vehicle is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specific time point relative to the onset of ischemia (e.g., immediately after reperfusion).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.
-
Infarct Volume Assessment: 24-48 hours after MCAO, the rats are euthanized, and their brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then quantified using image analysis software.[13]
Conclusion
This compound is a highly selective and potent antagonist of NR2B-containing NMDA receptors, demonstrating significant neuroprotective properties in a variety of preclinical models of neurological disorders. Its ability to selectively target the excitotoxic signaling pathways mediated by NR2B subunits while potentially sparing the physiological functions of other NMDA receptor subtypes makes it a compelling therapeutic candidate. Although clinical trials with NMDA receptor antagonists have faced challenges, the high selectivity of Ro 25-6981 may offer an improved safety and efficacy profile.[14] Further research is warranted to fully elucidate its therapeutic potential and translate these promising preclinical findings into clinical applications for conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases.
References
- 1. Ro 25-6981 HCl | antagonist of NMDA glutamate receptors | CAS# 919289-58-0 | InvivoChem [invivochem.com]
- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]
- 6. Synaptic and extrasynaptic plasticity in glutamatergic circuits involving dentate granule cells following chronic N-methyl-d-aspartate receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. d-nb.info [d-nb.info]
- 10. Therapeutic significance of NR2B-containing NMDA receptors and mGluR5 metabotropic glutamate receptors in mediating the synaptotoxic effects of β-amyloid oligomers on long-term potentiation (LTP) in murine hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acnp.org [acnp.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Ro 25-6981 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Ro 25-6981 hydrochloride, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound in various animal models.
Compound Profile
-
Name: this compound
-
Mechanism of Action: A potent and selective, activity-dependent blocker of NMDA receptors that contain the GluN2B subunit. It exhibits significantly higher affinity for GluN2B-containing receptors compared to those with the GluN2A subunit.
-
Primary Research Areas: Neuroprotection, antidepressant effects, anticonvulsant activity, and antiparkinsonian effects.[1][2][3][4]
In Vivo Administration Data Summary
The following tables summarize quantitative data from various in vivo studies involving this compound.
Table 1: Dosage and Administration Routes in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Therapeutic Area | Reference |
| Rats (Wistar) | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Anticonvulsant | [2][3] |
| Rats (Sprague-Dawley) | Intraperitoneal (i.p.) | 6, 10 mg/kg | Long-Term Potentiation (LTP) | [5] |
| Rats (Sprague-Dawley) | Intraperitoneal (i.p.) | 6 mg/kg | Methamphetamine Seeking | [6] |
| Rats (Zinc-Deficient) | Intraperitoneal (i.p.) | 10 mg/kg | Antidepressant-like effects | [7] |
| Rats (6-OHDA-lesioned) | Intraperitoneal (i.p.) | 0.39 - 12.5 mg/kg | Parkinson's Disease | [1][4] |
| Rats | Intrathecal | 800 µg | Analgesia | [4] |
| Rats | Intrahippocampal (i.h.) | 100 µM | LTP/LTD | [8] |
| Mice (BALB/c) | Intraperitoneal (i.p.) | 2, 5 mg/kg | Neuroprotection | [9] |
Table 2: Summary of Behavioral and Cellular Effects
| Animal Model | Dosage and Route | Key Findings | Reference |
| Zinc-Deficient Rats | 10 mg/kg i.p. | Reversed depressive-like behaviors in Forced Swim Test and Sucrose Intake Test. | [7] |
| Infantile Rats (P12) | 1, 3, 10 mg/kg i.p. | Suppressed tonic phase of PTZ-induced seizures. | [2][3] |
| 6-OHDA-lesioned Rats | 0.39 - 12.5 mg/kg i.p. | Induced contraversive rotations, suggesting antiparkinsonian activity. | [1][4] |
| MPTP-treated Marmosets | Not specified | Reversed parkinsonian symptoms. | [1] |
| Rats | 10 mg/kg i.p. | Activated mTOR and ERK signaling pathways in the prefrontal cortex. | [10] |
| Rats | 6 mg/kg i.p. | Did not significantly affect LTP on its own but prevented Aβ-mediated inhibition of LTP. | [11] |
Signaling Pathways
Ro 25-6981 exerts its effects by modulating intracellular signaling cascades crucial for neuroplasticity. A primary mechanism involves the activation of the mTOR and ERK pathways.[7][10]
Caption: Signaling pathway of Ro 25-6981.
Experimental Protocols
Antidepressant-Like Activity Assessment in Rats
This protocol is adapted from studies investigating the antidepressant-like effects of Ro 25-6981 in a zinc-deficiency model of depression.[7]
A. Experimental Workflow
References
- 1. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction [mdpi.com]
- 8. Contribution of NR2A and NR2B NMDA subunits to bidirectional synaptic plasticity in the hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for Ro 25-6981 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of Ro 25-6981, a selective GluN2B subunit antagonist of the N-methyl-D-aspartate (NMDA) receptor, in various rodent models of neurological and psychiatric disorders.
Introduction to Ro 25-6981
Ro 25-6981 is a potent and selective, activity-dependent antagonist of NMDA receptors that contain the GluN2B subunit. This selectivity makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal signaling, and the pathophysiology of various central nervous system (CNS) disorders. In preclinical rodent studies, Ro 25-6981 has demonstrated neuroprotective, antidepressant-like, anticonvulsant, and anti-parkinsonian effects.
Recommended Dosages of Ro 25-6981 in Rodent Models
The optimal dosage of Ro 25-6981 can vary depending on the rodent species, the specific experimental model, the route of administration, and the desired therapeutic effect. The following tables summarize the dosages reported in the literature for various applications.
Table 1: Recommended Dosages of Ro 25-6981 in Rats
| Application | Model | Dosage Range | Route of Administration | Vehicle | Reference |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) | 0.3, 0.6, 1.2 µg | Intracerebroventricular (i.c.v.) | Normal Saline | [1] |
| Middle Cerebral Artery Occlusion (MCAO) | 6 mg/kg | Intravenous (i.v.) | Saline | [2] | |
| Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizures | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Physiological Saline | [3] |
| Antidepressant-like | Forced Swim Test (FST) in Zinc-Deficient Rats | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [4][5][6] |
| Anti-parkinsonian | 6-Hydroxydopamine (6-OHDA) Lesion Model | 0.39 - 12.5 mg/kg | Intraperitoneal (i.p.) | Not specified | [7] |
| 6-Hydroxydopamine (6-OHDA) Lesion Model | 2.5, 5, 10 mg/kg | Intraperitoneal (i.p.) | Saline | [8] | |
| Pain | Formalin-induced Nociception | 12.5, 25, 50 µg | Intracisternal | Normal Saline |
Table 2: Recommended Dosages of Ro 25-6981 in Mice
| Application | Model | Dosage Range | Route of Administration | Vehicle | Reference |
| Learning & Memory | Morris Water Maze | 5 mg/kg | Subcutaneous (s.c.) | 0.9% Saline with 0.3% Tween | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Ro 25-6981.
Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To assess the neuroprotective effects of Ro 25-6981 against ischemic brain injury.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used. The MCAO model is induced to mimic ischemic stroke.[10]
-
Drug Preparation: Dissolve Ro 25-6981 in sterile normal saline to the desired concentration (e.g., for intracerebroventricular injection).
-
Administration:
-
Intracerebroventricular (i.c.v.) Injection: 30 minutes prior to MCAO, administer Ro 25-6981 (e.g., 0.3, 0.6, or 1.2 µg in a small volume) into the cerebral ventricle.[1]
-
Intravenous (i.v.) Injection: Alternatively, administer Ro 25-6981 (e.g., 6 mg/kg) intravenously 30 minutes before the onset of ischemia.[2]
-
-
MCAO Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal suture method.[10]
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Behavioral and Histological Assessment: At various time points post-reperfusion (e.g., 24 hours, 7 days), assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animals and perform histological analysis (e.g., TTC staining) to determine the infarct volume.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizures in Rats
Objective: To evaluate the anticonvulsant properties of Ro 25-6981.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats of different ages (e.g., infantile, juvenile) can be used.[3]
-
Drug Preparation: Dissolve Ro 25-6981 in physiological saline.
-
Administration: Administer Ro 25-6981 (e.g., 1, 3, or 10 mg/kg) via intraperitoneal (i.p.) injection.[3]
-
Seizure Induction: 30 minutes after Ro 25-6981 administration, induce seizures by a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 100 mg/kg).[3]
-
Behavioral Observation: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for a defined period (e.g., 30 minutes). Score the seizure severity based on a standardized scale (e.g., Racine scale) and record the latency to the first seizure and the incidence of generalized tonic-clonic seizures.[3][11]
Antidepressant-like Effects: Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of Ro 25-6981.
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used. The model can be combined with conditions like dietary zinc restriction to mimic aspects of depression.[4][5]
-
Drug Preparation: Prepare a solution of Ro 25-6981 for intraperitoneal injection.
-
Administration: Administer a single dose of Ro 25-6981 (e.g., 10 mg/kg, i.p.) 60 minutes before the test.[4][5]
-
Forced Swim Test Procedure:
-
Pre-test session (Day 1): Place the rat in a cylinder filled with water (24-25°C) for a 15-minute adaptation period.
-
Test session (Day 2): 24 hours after the pre-test, place the rat back in the water-filled cylinder for a 5-minute test session. Record the duration of immobility, which is defined as the absence of active, escape-oriented behaviors.
-
-
Data Analysis: A decrease in the duration of immobility in the Ro 25-6981-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Anti-parkinsonian Effects: 6-Hydroxydopamine (6-OHDA) Model in Rats
Objective: To evaluate the therapeutic potential of Ro 25-6981 in a rodent model of Parkinson's disease.
Protocol:
-
Animal Model: Induce a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway in adult male rats (e.g., Sprague-Dawley) by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[12][13][14]
-
Drug Preparation: Dissolve Ro 25-6981 in a suitable vehicle for intraperitoneal injection.
-
Administration: Administer Ro 25-6981 (e.g., 2.5, 5, or 10 mg/kg, i.p.) to the 6-OHDA-lesioned rats.[8]
-
Behavioral Assessment (Rotational Behavior): Following drug administration, place the rats in a circular arena and record the number of full (360°) contralateral rotations (turns away from the lesioned side) for a specified period (e.g., 90 minutes). An increase in contralateral rotations is indicative of a pro-dopaminergic, anti-parkinsonian effect.[7][12]
-
Data Analysis: Compare the number of rotations in the Ro 25-6981-treated group to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ro 25-6981
Ro 25-6981, by selectively blocking GluN2B-containing NMDA receptors, modulates downstream signaling cascades implicated in its therapeutic effects. Key pathways include the mTOR and ERK signaling pathways, which are crucial for synaptic plasticity and protein synthesis.[6][15]
Caption: Signaling cascade initiated by Ro 25-6981.
Experimental Workflow for In Vivo Rodent Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with Ro 25-6981 in rodent models.
Caption: General workflow for rodent studies.
These application notes and protocols are intended to serve as a guide. Researchers should always consult the primary literature and optimize protocols for their specific experimental conditions and research questions. Appropriate institutional animal care and use committee (IACUC) approval is mandatory for all animal studies.
References
- 1. Neuroprotection of Ro25-6981 Against Ischemia/Reperfusion-Induced Brain Injury via Inhibition of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GluN2A and GluN2B NMDA Receptor Subunits Differentially Modulate Striatal Output Pathways and Contribute to Levodopa-Induced Abnormal Involuntary Movements in Dyskinetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Unprecedented Therapeutic Potential with a Combination of A2A/NR2B Receptor Antagonists as Observed in the 6-OHDA Lesioned Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ro 25-6981 Hydrochloride Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 25-6981 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Its use in neuroscience research is widespread, necessitating clear and accurate protocols for its solubilization and application. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and saline, along with comprehensive protocols for the preparation of stock and working solutions for in vitro and in vivo studies. Additionally, a summary of the signaling pathway affected by Ro 25-6981 is presented.
Solubility Data
The solubility of this compound varies significantly between DMSO and aqueous solutions such as saline. DMSO is an effective solvent for creating high-concentration stock solutions, while solubility in saline is more limited.
| Solvent | Reported Solubility | Notes | Source(s) |
| DMSO | ≥ 100 mg/mL | Ultrasonic agitation may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. | [1] |
| > 20 mg/mL | - | [2] | |
| Saline | ≥ 1 mg/mL | A clear solution can be achieved. Often prepared by diluting a DMSO stock solution with other excipients. | [1] |
| Water | 2 mg/mL | Requires warming to achieve a clear solution. | [2] |
| ≥ 5 mg/mL | - | [2] | |
| 10 mM (with gentle warming) | For the maleate (B1232345) salt, which has similar aqueous solubility characteristics. | [3][4] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of a Saline-Based Working Solution for In Vivo Administration
Due to the limited solubility of this compound in saline alone, a co-solvent system is typically employed for in vivo applications to ensure complete dissolution and stability.
Materials:
-
This compound DMSO stock solution (e.g., 10 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure: This protocol is for the preparation of a 1 mg/mL working solution.
-
To prepare 1 mL of the final working solution, start with 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[1] Mix the final solution thoroughly.
-
The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This solution should be prepared fresh on the day of use.
Signaling Pathway
Ro 25-6981 acts as a selective antagonist at the NMDA receptor, specifically at the GluN2B subunit. By blocking the activity of GluN2B-containing NMDA receptors, it modulates downstream signaling cascades. Notably, this antagonism can lead to the activation of the mammalian target of rapamycin (B549165) (mTOR) and extracellular signal-regulated kinase (ERK) pathways.[5][6][7][8] This activation promotes the synthesis of synaptic proteins, such as synapsin I and postsynaptic density protein 95 (PSD-95), and enhances the expression of AMPA receptor subunit GluA1, ultimately leading to increased synaptogenesis and neuroplasticity.[5][6]
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 25-6981 盐酸盐 水合物 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 4. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Ro 25-6981 Hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-6981 hydrochloride is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for receptors containing the GluN2B (formerly NR2B) subunit.[1][2] Its activity-dependent nature of inhibition makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in synaptic transmission, plasticity, and excitotoxicity.[1][2] These application notes provide detailed protocols and quantitative data for the effective use of Ro 25-6981 in patch-clamp electrophysiology experiments.
Mechanism of Action
Ro 25-6981 acts as a non-competitive antagonist at the NMDA receptor. It binds to a site on the GluN2B subunit, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[3] A key characteristic of Ro 25-6981 is its activity-dependent inhibition, meaning it binds with higher affinity to activated receptors.[1][4] This property allows for the selective targeting of recently or highly active synapses. The blockade of GluN2B-containing NMDA receptors by Ro 25-6981 results in a reduction of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), which can be precisely measured using patch-clamp techniques.
Data Presentation: Quantitative Insights
The following table summarizes the key quantitative parameters of this compound derived from various in vitro studies. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Experimental System | Reference |
| IC50 (GluN1C/GluN2B) | 0.009 µM (9 nM) | Recombinant receptors in Xenopus oocytes | [1][5] |
| IC50 (GluN1C/GluN2A) | 52 µM | Recombinant receptors in Xenopus oocytes | [1][5] |
| Selectivity (GluN2A/GluN2B) | >5000-fold | Recombinant receptors in Xenopus oocytes | [1] |
| IC50 (³H-MK-801 Binding, High Affinity) | 0.003 µM (3 nM) | Rat forebrain membranes | [1] |
| IC50 (³H-MK-801 Binding, Low Affinity) | 149 µM | Rat forebrain membranes | [1] |
| IC50 (Glutamate Toxicity Protection) | 0.4 µM | Cultured cortical neurons | [1] |
| IC50 (Oxygen-Glucose Deprivation Protection) | 0.04 µM | Cultured cortical neurons | [1] |
| Effective Concentration (Patch-Clamp) | 0.3 - 10 µM | Various neuronal preparations | [6][7][8][9][10] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the final working concentration in the external recording solution.
-
Solvent: this compound is soluble in water or dimethyl sulfoxide (B87167) (DMSO). For electrophysiology, it is advisable to use water to prepare the initial stock to avoid potential solvent effects of DMSO on neuronal activity.
-
Stock Concentration: Prepare a 1 mM or 10 mM stock solution. For example, to make a 10 mM stock solution (Molecular Weight: 455.55 g/mol for the maleate (B1232345) salt), dissolve 4.56 mg of Ro 25-6981 maleate in 1 mL of deionized water.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] Stored properly, stock solutions are stable for several months.
Whole-Cell Patch-Clamp Protocol for Recording NMDA EPSCs
This protocol outlines the steps for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from cultured neurons or brain slices and assessing the effect of Ro 25-6981.
a. Materials:
-
This compound stock solution
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External (extracellular) solution (e.g., Artificial Cerebrospinal Fluid - ACSF)
-
Internal (intracellular) solution for the patch pipette
-
Agonists: NMDA and Glycine
-
Other antagonists as needed (e.g., to block AMPA/kainate receptors and voltage-gated sodium and potassium channels)
b. Solutions:
-
ACSF (example composition, in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂.
-
Mg²⁺-free ACSF (for NMDA receptor activation): Same as ACSF but omitting MgCl₂ to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
-
Internal Solution (example composition, in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2-7.3 with CsOH.
c. Experimental Procedure:
-
Preparation of the Recording Chamber: Perfuse the recording chamber with ACSF (containing Mg²⁺) at a constant flow rate (e.g., 1-2 mL/min).
-
Cell Selection: Identify a healthy neuron for recording based on its morphology under the microscope.
-
Gigaseal Formation and Whole-Cell Configuration: Approach the selected neuron with a patch pipette filled with the internal solution and form a high-resistance seal (>1 GΩ). Subsequently, rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording:
-
Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
To isolate NMDA receptor currents, switch the perfusion to Mg²⁺-free ACSF containing blockers for other channels, such as CNQX or NBQX (to block AMPA/kainate receptors) and tetrodotoxin (B1210768) (TTX) (to block voltage-gated sodium channels).
-
Evoke synaptic currents by placing a stimulating electrode near the recorded neuron or apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) directly to the bath.[9]
-
Record stable baseline NMDA EPSCs for at least 5-10 minutes.
-
-
Application of Ro 25-6981:
-
Washout: After observing the effect, switch the perfusion back to the control ACSF (without Ro 25-6981) to determine the reversibility of the block.
-
Data Analysis:
-
Measure the amplitude and/or charge transfer of the recorded NMDA EPSCs before, during, and after the application of Ro 25-6981.
-
Calculate the percentage of inhibition caused by Ro 25-6981.
-
Plot the time course of the drug's effect.
-
Visualizations
Signaling Pathway of Ro 25-6981 Action
Caption: Signaling pathway illustrating Ro 25-6981's selective inhibition of GluN2B-containing NMDA receptors.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical experimental workflow for studying the effects of Ro 25-6981 using patch-clamp electrophysiology.
Logical Application of Ro 25-6981 for Circuit Analysis
Caption: Logical diagram showing how Ro 25-6981 can be used to functionally isolate synapses based on their NMDA receptor subunit composition.
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of interactions of RO 25-6981 with the NR2B (epsilon2) subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 25-6981 HCl | antagonist of NMDA glutamate receptors | CAS 919289-58-0 | this compound | NMDAR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 5. (Open Access) Ro 25–6981, a Highly Potent and Selective Blocker of N-Methyl-d-aspartate Receptors Containing the NR2B Subunit. Characterization in Vitro (1997) | Günther Fischer | 498 Citations [scispace.com]
- 6. jneurosci.org [jneurosci.org]
- 7. scispace.com [scispace.com]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Synaptic and extrasynaptic plasticity in glutamatergic circuits involving dentate granule cells following chronic N-methyl-d-aspartate receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 25-6981 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ro 25-6981, a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit, in brain slice electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the effective application of this compound in neuroscience research.
Mechanism of Action
Ro 25-6981 is a highly selective, activity-dependent blocker of NMDA receptors that contain the NR2B subunit.[1] It exhibits a significantly higher affinity for GluN2B-containing receptors compared to those containing the GluN2A subunit, with a reported selectivity of over 5000-fold.[1][2] This specificity makes Ro 25-6981 an invaluable tool for dissecting the physiological and pathophysiological roles of GluN2B-containing NMDA receptors in synaptic transmission and plasticity. The compound acts as a negative allosteric modulator and its binding is dependent on receptor activity.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of Ro 25-6981 based on in vitro studies.
| Parameter | Value | Species/Preparation | Reference |
| IC₅₀ (GluN1c/GluN2B) | 0.009 µM (9 nM) | Recombinant Xenopus oocytes | [1][2] |
| IC₅₀ (GluN1c/GluN2A) | 52 µM | Recombinant Xenopus oocytes | [1][2] |
| IC₅₀ (³H-MK-801 binding, high affinity) | 0.003 µM (3 nM) | Rat forebrain membranes | [1] |
| IC₅₀ (³H-MK-801 binding, low affinity) | 149 µM | Rat forebrain membranes | [1] |
| Effective Concentration (in vitro neuroprotection) | 0.04 - 0.4 µM | Cultured cortical neurons | [1] |
| Effective Concentration (brain slice electrophysiology) | 0.5 - 10 µM | Rat/Mouse hippocampal & cortical slices | [4][5][6][7][8] |
Table 1: Potency and Efficacy of Ro 25-6981
| Parameter | Value | Reference |
| Molecular Weight | 455.55 g/mol (maleate salt) | [2] |
| Solubility (Water) | 10 mM (with gentle warming) | [2] |
| Solubility (DMSO) | 100 mM | [2] |
Table 2: Physicochemical Properties of Ro 25-6981 Maleate (B1232345)
Experimental Protocols
This section details a generalized protocol for the application of Ro 25-6981 in acute brain slice electrophysiology, primarily focusing on whole-cell patch-clamp recordings. This protocol is a synthesis of established methods.[5][9][10][11][12][13]
Preparation of Solutions
a. Artificial Cerebrospinal Fluid (aCSF) for Slicing (Sucrose-based, NMDG-based, or similar protective solution):
-
Sucrose-aCSF (in mM): 87 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 75 sucrose, 7 MgCl₂, 0.5 CaCl₂, 25 glucose.[5]
-
NMDG-aCSF (alternative): Refer to specialized protocols for N-methyl-D-glucamine based protective solutions which can enhance slice viability.[12]
-
Carbogenation: All aCSF solutions must be continuously bubbled with 95% O₂ / 5% CO₂ for at least 30 minutes prior to and throughout the experiment to maintain pH and oxygenation.[9]
b. Recording aCSF:
-
Composition (in mM): 124 NaCl, 2.5 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 10 glucose, 1 MgCl₂, 2 CaCl₂.[5]
-
Carbogenation: Continuously bubble with 95% O₂ / 5% CO₂.
c. Intracellular Solution (for whole-cell patch-clamp):
-
A typical potassium-based internal solution may contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine.
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.
d. Ro 25-6981 Stock Solution:
-
Prepare a 10 mM stock solution in DMSO or water (with gentle warming).[2]
-
Store aliquots at -20°C. On the day of the experiment, dilute the stock solution to the final desired concentration in the recording aCSF.
Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., rodent) with an approved method and subsequently decapitate.[5]
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing aCSF.[5]
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm) in the cold, oxygenated slicing solution.[5]
-
Transfer the slices to a recovery chamber containing slicing aCSF or a modified recovery solution, and incubate at 32-34°C for at least 30 minutes.[5][12]
-
After the initial recovery period, transfer the slices to a holding chamber with carbogenated recording aCSF at room temperature for at least 1 hour before recording.[5]
Electrophysiological Recording and Ro 25-6981 Application
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min.
-
Obtain a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Record baseline synaptic activity (e.g., evoked NMDA receptor-mediated excitatory postsynaptic currents, EPSCs) for a stable period (e.g., 5-10 minutes). To isolate NMDA receptor currents, voltage-clamp the cell at a depolarized potential (e.g., +40 mV) and include antagonists for AMPA and GABA receptors in the recording aCSF (e.g., CNQX and picrotoxin).
-
Switch the perfusion to aCSF containing the desired concentration of Ro 25-6981 (typically 0.5 - 5 µM).[5][8]
-
Continue recording to observe the effect of Ro 25-6981 on the NMDA receptor-mediated currents. The effect should be apparent within minutes of application.
-
To determine the percentage of inhibition, compare the average amplitude of the EPSCs during the baseline period to the average amplitude after the drug effect has stabilized.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by Ro 25-6981 and a typical experimental workflow for its application in brain slice electrophysiology.
Caption: Signaling pathway of Ro 25-6981 action on GluN2B-containing NMDA receptors.
Caption: Experimental workflow for Ro 25-6981 application in brain slice electrophysiology.
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 4. jneurosci.org [jneurosci.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Dynamic Regulation of NMDA Receptor Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slice orientation and muscarinic acetylcholine receptor activation determine the involvement of N-methyl D-aspartate receptor subunit GluN2B in hippocampal area CA1 long-term depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisionary.com [precisionary.com]
- 10. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 11. protocols.io [protocols.io]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Ro 25-6981 Hydrochloride for Behavioral Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-6981 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR2B subunit.[1][2][3] This specificity makes it an invaluable tool for dissecting the role of NR2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system. In behavioral neuroscience, Ro 25-6981 is extensively utilized in murine models to investigate its effects on learning, memory, cognitive flexibility, pain perception, and its potential therapeutic applications in neurological and psychiatric disorders.[1][4][5][6]
These application notes provide a comprehensive overview of the use of this compound in mouse behavioral studies, including its mechanism of action, key quantitative data from published research, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
Ro 25-6981 acts as a non-competitive, activity-dependent antagonist at the NMDA receptor, with a selectivity for the NR2B subunit that is over 5000-fold higher than for the NR2A subunit.[2][3][4] The NMDA receptor, a crucial component of glutamatergic neurotransmission, is a heteromeric ion channel typically composed of two NR1 subunits and two NR2 subunits. The specific NR2 subunit (A-D) composition dictates the receptor's biophysical and pharmacological properties. The NR2B subunit is highly expressed in the forebrain and is critically involved in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[5][7][8] By selectively blocking NR2B-containing NMDA receptors, Ro 25-6981 allows researchers to probe the specific contributions of this subunit to various behaviors.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in behavioral studies in mice, compiled from various research articles.
Table 1: Effective Dosages and Administration Routes for Various Behavioral Paradigms in Mice
| Behavioral Test | Mouse Strain | Dosage Range | Administration Route | Observed Effect | Reference |
| Attentional Set-Shifting Task (ASST) | Not Specified | 3 - 10 mg/kg | Intraperitoneal (i.p.) | 10 mg/kg facilitated cognitive flexibility. | [4] |
| Fear Conditioning | C57BL/6J | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 3 and 10 mg/kg impaired fear memory consolidation. | [5] |
| Long-Term Potentiation (LTP) Inhibition by Aβ | Not Specified | 6 mg/kg | Intraperitoneal (i.p.) | Prevented Aβ-mediated inhibition of LTP. | [9] |
| Thermal Hyperalgesia | Not Specified | 12.5 - 50 nmol/mouse | Intrathecal (i.t.) | Dose-dependently inhibited mGluR-mediated hyperalgesia. | [6] |
| Nicotine-Evoked Conditioned Responding | Not Specified | 1 - 10 mg/kg | Not Specified | Enhanced nicotine-evoked responding. | [10] |
Table 2: In Vitro and Ex Vivo Data
| Preparation | Concentration | Observed Effect | Reference |
| Murine Hippocampal Slices | 300 nM | Restored LTP in the presence of Aβ oligomers. | [7] |
| Cultured Cortical Neurons | 0.04 - 0.4 µM | Protected against glutamate (B1630785) toxicity and oxygen-glucose deprivation. | [2] |
| Xenopus Oocytes (expressed NR1c/NR2B) | IC50: 0.009 µM | Blockade of NMDA receptor subtypes. | [2] |
| Xenopus Oocytes (expressed NR1c/NR2A) | IC50: 52 µM | Blockade of NMDA receptor subtypes. | [2] |
Experimental Protocols
Fear Conditioning Protocol
Objective: To assess the effect of Ro 25-6981 on the acquisition and consolidation of fear memory.
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.9% NaCl)
-
Fear conditioning apparatus (a chamber with a grid floor for delivering foot shocks, a speaker for auditory cues, and a camera for recording behavior)
-
Male C57BL/6J mice (3 months old)[5]
Procedure:
-
Drug Preparation and Administration: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg). Administer the drug or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training session.[4]
-
Training (Day 1):
-
Place a mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).
-
Co-terminate the last 2 seconds of the CS with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3 trials) with an inter-trial interval (e.g., 1-2 minutes).
-
Record the duration of freezing behavior (a fear response characterized by the absence of all movement except for respiration) throughout the session.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (the context).
-
Record freezing behavior for a set period (e.g., 5 minutes) in the absence of the CS or US.
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
Allow for a baseline period of exploration.
-
Present the CS (the auditory tone) for a set period (e.g., 3 minutes).
-
Record freezing behavior during the presentation of the CS.
-
Data Analysis:
-
Quantify the percentage of time the mouse spends freezing during the baseline and testing phases.
-
Compare the freezing levels between the Ro 25-6981-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in freezing in the drug-treated group suggests an impairment in fear memory.[5]
Attentional Set-Shifting Task (ASST) Protocol
Objective: To evaluate the effect of Ro 25-6981 on cognitive flexibility and executive function.
Materials:
-
This compound
-
Vehicle
-
Attentional set-shifting apparatus (a testing box with two digging pots containing different odor and texture cues)
-
Food reward (e.g., a small piece of a preferred food)
-
Male mice
Procedure:
-
Habituation and Training:
-
Habituate the mice to the testing apparatus and the digging pots.
-
Train the mice to dig in the pots to find a food reward.
-
-
Drug Administration: Administer Ro 25-6981 (e.g., 3 or 10 mg/kg, i.p.) or vehicle 30 minutes before the start of the test session.[4]
-
Testing Phases: The task consists of a series of discriminations where the mouse must learn a rule to find the reward.
-
Simple Discrimination (SD): One stimulus dimension (e.g., odor) is relevant.
-
Compound Discrimination (CD): A second, irrelevant stimulus dimension (e.g., texture) is introduced.
-
Intra-dimensional Shift (IDS): New exemplars of the same stimulus dimensions are used, but the rule remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant stimulus dimension becomes the new relevant dimension, requiring the mouse to shift its attentional set.
-
-
Criterion: A mouse is considered to have learned the rule for a given phase when it makes a set number of consecutive correct choices (e.g., 6 out of 8).
Data Analysis:
-
Record the number of trials and errors to reach the criterion for each phase.
-
The key measure of cognitive flexibility is the performance during the EDS phase.
-
Compare the performance of the Ro 25-6981-treated groups with the vehicle control group. A significant reduction in trials and errors to criterion in the EDS phase indicates enhanced cognitive flexibility.[4]
Visualizations
Signaling Pathway of Ro 25-6981 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. The effects of NMDA receptor antagonists on attentional set-shifting task performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fear memory impairing effects of systemic treatment with the NMDA NR2B subunit antagonist, Ro 25-6981, in mice: attenuation with ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Therapeutic significance of NR2B-containing NMDA receptors and mGluR5 metabotropic glutamate receptors in mediating the synaptotoxic effects of β-amyloid oligomers on long-term potentiation (LTP) in murine hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pnas.org [pnas.org]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Preparation of Ro 25-6981 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of stock solutions of Ro 25-6981 hydrochloride, a potent and selective antagonist for NMDA receptors containing the GluN2B subunit. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Chemical and Physical Properties
This compound is a white powder. Key properties are summarized in the table below for easy reference.
| Property | Data | Reference |
| Molecular Formula | C₂₂H₂₉NO₂ · HCl | |
| Molecular Weight | 375.93 g/mol (anhydrous basis) | |
| CAS Number | 919289-58-0 | [1] |
| Solubility in DMSO | >20 mg/mL | |
| Solubility in Water | ≥5 mg/mL; may require gentle warming to achieve a clear solution. | |
| Storage (Solid) | Store at room temperature in a desiccated environment. | |
| Storage (Solutions) | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [2][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile deionized or Milli-Q water
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Sterile microcentrifuge tubes or vials for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound may cause skin and serious eye irritation, as well as respiratory irritation.[1]
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, during handling and preparation.
Stock Solution Preparation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 375.93 g/mol / 1000 = 3.76 mg
-
-
Weigh the compound:
-
Carefully weigh out 3.76 mg of this compound powder using an analytical balance.
-
-
Dissolve the compound:
-
Add the weighed powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
-
Ensure complete dissolution:
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Storage:
Note: Solubility in aqueous solutions is lower than in DMSO. Gentle warming may be required.[4]
-
Calculate the required mass:
-
For 1 mL of a 1 mM stock solution:
-
Mass (mg) = 1 mM × 1 mL × 375.93 g/mol / 1000 = 0.376 mg
-
-
Weigh the compound:
-
Accurately weigh 0.376 mg of this compound powder.
-
-
Dissolve the compound:
-
Add the powder to a sterile vial.
-
Add 1 mL of sterile deionized water.
-
-
Ensure complete dissolution:
-
Vortex the solution. If the compound does not fully dissolve, warm the solution gently (e.g., in a 37°C water bath) until it becomes clear.
-
-
Storage:
-
It is highly recommended to prepare aqueous solutions fresh on the day of use.[4]
-
If storage is necessary, aliquot the solution and store at -20°C for short-term use, though stability may be reduced compared to DMSO stocks.
-
Visualizations
The following diagrams illustrate the logical workflow for preparing stock solutions and the signaling pathway context of Ro 25-6981.
References
Application Notes and Protocols: A Comparative Analysis of Ro 25-6981 Maleate and Hydrochloride Salts for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 25-6981 is a potent and highly selective, activity-dependent antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B (formerly NR2B) subunit.[1][2] Its high selectivity makes it an invaluable tool in neuroscience research for dissecting the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, neuropathic pain, and neurodegenerative disorders. Ro 25-6981 is commercially available in two common salt forms: maleate (B1232345) and hydrochloride. The choice of salt form can have significant implications for experimental design, particularly concerning solubility, stability, and administration. This document provides a detailed comparison of Ro 25-6981 maleate and hydrochloride salts, complete with quantitative data, experimental protocols, and visualizations to guide researchers in selecting the appropriate salt for their specific application.
Physicochemical Properties and Solubility
While both salts are effective in delivering the active Ro 25-6981 molecule, they exhibit differences in their physicochemical properties, most notably solubility. The hydrochloride salt is reported to be more water-soluble than its maleate counterpart.[3] This can be a critical factor in the preparation of stock solutions and in formulations for in vivo administration.
Table 1: Comparison of Physicochemical Properties and Solubility
| Property | Ro 25-6981 Maleate | Ro 25-6981 Hydrochloride Hydrate (B1144303) |
| Molecular Weight | 455.54 g/mol | 375.93 g/mol (anhydrous basis)[3][4] |
| Molecular Formula | C₂₂H₂₉NO₂ · C₄H₄O₄ | C₂₂H₂₉NO₂ · HCl[3] |
| Appearance | White to beige powder | White powder |
| Solubility in Water | Soluble to 10 mM with gentle warming[5] 2 mg/mL (clear solution, warmed) 4 mg/mL (sonication recommended)[6] 8.33 mg/mL (with ultrasonic and warming to 45°C)[7] | 2 mg/mL (clear solution, warmed) ≥5 mg/mL |
| Solubility in DMSO | Soluble to 100 mM[5] >20 mg/mL 61 mg/mL (sonication recommended)[6] 100 mg/mL (ultrasonic needed)[7] | >20 mg/mL[4] 10 mg/mL (clear) |
| Storage | Desiccate at room temperature or 2-8°C | Desiccate |
Biological Activity
Both salt forms of Ro 25-6981 exhibit high potency and selectivity for the GluN2B subunit of the NMDA receptor. The biological activity is attributed to the parent molecule, and thus, the IC₅₀ values are expected to be comparable between the two salts, assuming equimolar concentrations of the active compound are used.
Table 2: In Vitro Biological Activity of Ro 25-6981
| Target | IC₅₀ | Assay Conditions | Salt Form Used |
| GluN1C/GluN2B | 9 nM[5][8] | Recombinant receptors expressed in Xenopus oocytes[8] | Not specified, likely maleate |
| GluN1C/GluN2A | 52 µM[5][8] | Recombinant receptors expressed in Xenopus oocytes[8] | Not specified, likely maleate |
| Selectivity | >5000-fold for GluN2B over GluN2A[5][8] | - | Not specified, likely maleate |
Signaling Pathway of Ro 25-6981
Ro 25-6981 acts as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit. By binding to this specific subunit, it inhibits the influx of Ca²⁺ through the ion channel, thereby modulating downstream signaling cascades. The antidepressant-like effects of Ro 25-6981 have been linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[9][10]
Caption: Signaling pathway of Ro 25-6981.
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Preparation of Stock Solutions
Note: Due to its hygroscopic nature, it is recommended to store Ro 25-6981 in a desiccator.[5]
For Ro 25-6981 Maleate:
-
For In Vitro Use (e.g., 100 mM DMSO stock):
-
For In Vivo Use (e.g., in saline):
For this compound Hydrate:
-
For In Vitro and In Vivo Use:
-
Weigh out the desired amount of this compound hydrate powder.
-
Add the appropriate volume of water or DMSO. The hydrochloride salt is generally more soluble in water than the maleate salt.[3]
-
Gentle warming may be necessary to achieve complete dissolution in aqueous solutions.
-
For DMSO stocks, follow the storage recommendations for the maleate salt.
-
Protocol 2: In Vivo Administration in Rodent Models
This protocol provides a general workflow for an in vivo study investigating the effects of Ro 25-6981.
Caption: General workflow for an in vivo experiment.
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing and handling conditions for a sufficient period before the experiment.
-
Drug Preparation: Prepare the Ro 25-6981 solution (either maleate or hydrochloride salt) in a suitable vehicle (e.g., physiological saline, or a mixture of DMSO and saline).[11][12] The final concentration should be calculated based on the desired dose and the animal's body weight.
-
Administration: Administer Ro 25-6981 or the vehicle solution to the animals via the desired route (e.g., intraperitoneal, i.p.; subcutaneous, s.c.; or microinjection into a specific brain region).[7][11] A common pre-treatment time is 30 minutes before the behavioral test.[11][13]
-
Behavioral Testing: Conduct the behavioral assay of interest. Doses for Ro 25-6981 maleate in rats have ranged from 1 to 10 mg/kg (i.p.) for studies on anticonvulsant effects and long-term potentiation.[7][11][13]
-
Data Analysis: Record and analyze the behavioral data using appropriate statistical methods.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is for studying the effect of Ro 25-6981 on NMDA receptor-mediated currents.
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents according to standard laboratory procedures.
-
Recording Setup: Place the brain slice in a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).
-
Cell Identification: Identify a neuron of interest for whole-cell patch-clamp recording.
-
Baseline Recording: Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Drug Application: Bath-apply Ro 25-6981 (e.g., 1 µM) to the slice for at least 10 minutes to ensure reliable blockade of GluN2B-containing receptors.[14]
-
Post-Drug Recording: Record NMDA receptor-mediated EPSCs in the presence of Ro 25-6981 to determine the extent of inhibition.
-
Data Analysis: Analyze the amplitude and kinetics of the EPSCs before and after drug application. In cultured cortical neurons, 10 µM Ro 25-6981 has been shown to block approximately 70% of the NMDA-evoked currents.[15]
Summary and Recommendations
Both the maleate and hydrochloride salts of Ro 25-6981 are effective tools for studying the function of GluN2B-containing NMDA receptors. The choice between the two will largely depend on the specific requirements of the experiment.
-
The hydrochloride salt may be preferred for studies requiring higher aqueous solubility, potentially simplifying the preparation of solutions for in vivo administration.
-
The maleate salt is more widely cited in the literature, providing a broader base of established protocols and expected outcomes.
Researchers should carefully consider the solubility and handling properties of each salt form and consult the manufacturer's specifications. Regardless of the salt form chosen, it is crucial to accurately calculate molar concentrations to ensure comparable doses of the active Ro 25-6981 compound are used. Freshly prepared solutions are recommended to ensure stability and efficacy.
References
- 1. Ro 25-6981 maleate salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 2. Ro 25-6981 maleate salt (mM/ml), NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 6. Ro 25-6981 Maleate | NMDA receptor antagonist | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ro 25-6981 maleate | CAS#:1312991-76-6 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. journals.plos.org [journals.plos.org]
Troubleshooting & Optimization
Ro 25-6981 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Ro 25-6981 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound hydrate (B1144303) should be stored in a desiccated environment. While some suppliers suggest storage at room temperature, others recommend 2-8°C.[1][2] Due to its hydroscopic nature, the compound can become sticky upon contact with air; therefore, it is crucial to store it in a tightly sealed container.[1] The product is stable for shipping at ambient temperatures.[1]
Q2: How should I store solutions of this compound?
A: It is highly recommended to prepare and use solutions on the same day.[1] If storage is unavoidable, solutions can be stored at -20°C for up to one month.[1] Before use, it is critical to allow the solution to equilibrate to room temperature and visually inspect for any precipitation.[1]
Q3: What are the solubility properties of this compound?
A: The solubility of this compound and its maleate (B1232345) salt varies between solvents. The following tables summarize the solubility data.
Data Presentation
Table 1: Solubility of this compound Hydrate
| Solvent | Solubility | Notes |
| DMSO | >20 mg/mL | |
| Water | 2 mg/mL | Requires warming to achieve a clear solution. |
Table 2: Solubility of Ro 25-6981 Maleate
| Solvent | Concentration | Equivalent Mass/Volume | Notes |
| DMSO | 100 mM | 45.55 mg/mL | |
| Water | 10 mM | 4.56 mg/mL | Requires gentle warming.[1][2] |
Troubleshooting Guides
Issue 1: The solid this compound appears sticky.
-
Cause: The compound is hydroscopic and has likely been exposed to moisture in the air.[1]
-
Solution: While the product's performance may not be affected, it is best to minimize further moisture absorption by storing it in a desiccator or a tightly sealed container with a desiccant.[1] For future use, handle the solid in a low-humidity environment if possible.
Issue 2: Precipitate is observed in a previously frozen solution after thawing.
-
Cause: The compound may have come out of solution at low temperatures.
-
Solution: Gently warm the solution and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear and homogenous before use.[1]
Issue 3: Inconsistent experimental results.
-
Cause 1: Improper storage of stock solutions. As mentioned, it is best to use freshly prepared solutions. Storing solutions for extended periods, even at -20°C, may lead to degradation.[1]
-
Solution 1: Prepare fresh solutions for each experiment. If using a previously frozen stock, ensure it is within the one-month storage recommendation and that it is fully dissolved upon thawing.[1]
-
Cause 2: Activity-dependent mechanism. The blocking action of Ro 25-6981 on NMDA receptors is activity-dependent.[3]
-
Solution 2: Ensure that your experimental paradigm allows for NMDA receptor activation to observe the inhibitory effects of the compound.
Experimental Protocols & Visualizations
General Protocol for Preparing a Stock Solution
-
Weighing: In a controlled environment to minimize moisture exposure, accurately weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate volume of solvent (e.g., DMSO for a high concentration stock) to the powder.
-
Dissolving: Vortex or sonicate the solution to ensure complete dissolution. Gentle warming may be required for aqueous solutions.[2]
-
Storage: For immediate use, proceed with dilutions. For short-term storage, aliquot the stock solution into single-use vials and store at -20°C for up to one month.[1]
Mechanism of Action
Ro 25-6981 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2B subunit.[2][3][4] It acts as a negative allosteric modulator.[1]
Caption: Mechanism of Ro 25-6981 action on NMDA receptors.
Experimental Workflow: Preparing and Using Ro 25-6981
Caption: Workflow for preparation and use of Ro 25-6981 solutions.
References
- 1. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 2. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 25-6981 maleate salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
Technical Support Center: Ro 25-6981 Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for common issues encountered with the solubility of Ro 25-6981, a selective NMDA receptor GluN2B subunit antagonist.
Frequently Asked Questions (FAQs)
Q1: What is Ro 25-6981 and what are its primary solvents?
Ro 25-6981 is a potent and selective antagonist of the GluN2B (also known as NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Due to its hydrophobic nature, it has limited solubility in aqueous solutions. The recommended primary solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and water, with gentle warming.[1][2]
Q2: How should I prepare and store a stock solution of Ro 25-6981?
It is recommended to prepare a concentrated stock solution in 100% DMSO.[2] For example, a 100 mM stock solution can be prepared in DMSO.[2] If using water, a maximum concentration of 10 mM can be achieved with gentle warming.[2]
Storage Protocol:
-
Short-term (up to one month): Store aliquots of the stock solution at -20°C.[1]
-
Long-term (up to six months): For longer storage, it is advisable to store the stock solution at -80°C.[3]
-
Important: Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[3] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[1]
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer like PBS. What should I do?
This is a common issue due to the low aqueous solubility of Ro 25-6981. The troubleshooting workflow below provides a step-by-step guide to address this problem. The key is to ensure the final concentration of DMSO in your working solution is kept as low as possible while maintaining the compound's solubility. For many cell culture experiments, a final DMSO concentration of less than 0.1% is recommended to avoid solvent-induced artifacts.
Q4: What is the mechanism of action of Ro 25-6981?
Ro 25-6981 selectively blocks NMDA receptors that contain the GluN2B subunit.[1][2] This blockade can modulate downstream signaling pathways, including the mTOR pathway, which is involved in processes like protein synthesis and synaptic plasticity.[4][5]
Quantitative Solubility Data
The following table summarizes the maximum solubility of Ro 25-6981 in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 45.55 | - |
| Water | 10 | 4.56 | Gentle warming may be required. |
Data sourced from multiple suppliers and may vary slightly based on the specific salt form and purity of the compound.[2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
Ro 25-6981 maleate (B1232345) salt (MW: 455.55 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of Ro 25-6981 maleate salt in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM solution, dissolve 45.55 mg of Ro 25-6981 in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][3]
Protocol 2: Preparation of a Working Solution for In Vivo Administration
For in vivo experiments, co-solvents are often necessary to maintain solubility upon injection.
Materials:
-
100 mM Ro 25-6981 in DMSO (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure for a 1 mL working solution:
-
Start with 100 µL of the 100 mM Ro 25-6981 DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of Ro 25-6981 will be 10 mM. Adjust volumes as needed for your desired final concentration.
This is an example protocol, and the optimal vehicle composition may vary depending on the animal model and route of administration.[3]
Troubleshooting Guide: Precipitation in Aqueous Buffers
This guide provides a logical workflow to address the common issue of Ro 25-6981 precipitating out of solution when a DMSO stock is diluted into an aqueous buffer such as Phosphate-Buffered Saline (PBS).
Signaling Pathway
Ro 25-6981 acts by selectively inhibiting the GluN2B subunit of the NMDA receptor. This can lead to the disinhibition of downstream signaling pathways, such as the mTOR pathway, which plays a crucial role in synaptic plasticity and protein synthesis.
References
Preventing off-target effects of Ro 25-6981
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in using Ro 25-6981 effectively while minimizing potential off-target effects.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with Ro 25-6981.
Q1: I am observing unexpected or inconsistent results in my experiment. Could this be due to off-target effects of Ro 25-6981?
A1: While Ro 25-6981 is a highly selective antagonist for NMDA receptors containing the GluN2B subunit, off-target effects can occur, primarily at higher concentrations.[1][2][3] The most common off-target effect is the inhibition of NMDA receptors containing the GluN2A subunit. To troubleshoot:
-
Verify Concentration: Ensure your working concentration is well below the IC50 for GluN2A-containing receptors (52 µM) and as close to the IC50 for GluN2B-containing receptors (9 nM) as your experimental paradigm allows.[2][3]
-
Confirm Activity Dependence: Ro 25-6981 is an activity-dependent blocker, meaning it requires channel activation (by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine) to exert its inhibitory effect.[3] If your system has low baseline NMDA receptor activity, the antagonist's effect may be reduced.
-
Rule out Other Targets: At very high concentrations, Ro 25-6981 has shown weak activity in blocking Na+ and Ca++ channels.[3] If your results could be explained by modulation of these channels, consider if the concentration used was excessive.
Q2: What is the optimal concentration range to ensure high selectivity for GluN2B over GluN2A subunits?
A2: Ro 25-6981 displays a selectivity of over 5000-fold for GluN2B over GluN2A subunits.[2][3]
-
For high selectivity: Use concentrations in the low nanomolar range (e.g., 10-100 nM). The IC50 for GluN2B is approximately 9 nM, while for GluN2A it is 52,000 nM (52 µM).[2][3]
-
In cell culture: For neuroprotection assays against glutamate toxicity, an IC50 of 0.4 µM has been reported.[3] Concentrations up to 0.5 µM have been used to specifically block GluN2B without affecting GluN2A in neuronal cultures.[4]
-
In vivo: Doses in rodent studies often range from 1 to 10 mg/kg (i.p.).[5][6][7] Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental question.
Q3: I am observing cytotoxicity in my cell cultures after applying Ro 25-6981. Is the compound toxic?
A3: Ro 25-6981 is generally not considered cytotoxic at effective concentrations.[8] Studies have shown it to be neuroprotective against excitotoxicity.[3] If you observe cell death:
-
Check Solvent Toxicity: Ro 25-6981 is often dissolved in DMSO for stock solutions.[1] Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.1%). Prepare a vehicle-only control to test for solvent effects.
-
Evaluate Compound Purity and Handling: Ensure the compound is of high purity (≥98%) and has been stored correctly (desiccated at room temperature) to prevent degradation.[1]
-
Consider the Cell Line: While not reported for Ro 25-6981, some cell lines may have unique sensitivities. Studies have used it without toxicity in ARPE-19 cells and cultured cortical neurons.[3][8]
Q4: My experiment involves measuring downstream signaling pathways. What known pathways are affected by Ro 25-6981?
A4: By blocking GluN2B-NMDA receptor-mediated Ca2+ influx, Ro 25-6981 can modulate several downstream pathways. Notably, it has been shown to activate the mTOR signaling pathway, leading to increased phosphorylation of p70S6K and 4E-BP1, which is linked to its rapid antidepressant-like effects.[9] It can also affect the ERK signaling pathway.[5] When designing your experiment, consider including readouts for these pathways (e.g., via Western blot) to confirm the compound's mechanism of action in your system.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data for Ro 25-6981 to guide experimental design.
Table 1: Receptor Binding Affinity & Potency
| Parameter | Receptor/Subunit Combination | Value | Species | Reference |
|---|---|---|---|---|
| IC50 | GluN1C / GluN2B | 9 nM (0.009 µM) | Recombinant (Xenopus Oocytes) | [1][2][3] |
| IC50 | GluN1C / GluN2A | 52,000 nM (52 µM) | Recombinant (Xenopus Oocytes) | [1][2][3] |
| IC50 | High-affinity site (³H-MK-801 binding) | 3 nM (0.003 µM) | Rat (Forebrain membranes) | [3] |
| IC50 | Low-affinity site (³H-MK-801 binding) | 149,000 nM (149 µM) | Rat (Forebrain membranes) | [3] |
| KD | Single binding site | 3 nM | Rat (Brain membranes) | [10] |
| Ki | GluN2B | 50 nM | Recombinant |[11] |
Table 2: Solubility & Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 455.55 g/mol (maleate salt) | [1] |
| Formula | C₂₂H₂₉NO₂·C₄H₄O₄ | [1] |
| Solubility in Water | Up to 10 mM (with gentle warming) | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage | Desiccate at Room Temperature |[1] |
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
-
Objective: To determine the concentration-dependent neuroprotective effect of Ro 25-6981 against glutamate-induced cell death in primary cortical neurons.
-
Materials:
-
Primary cortical neuron cultures (e.g., from E15 mice).[12]
-
Neurobasal medium with B27 supplement.
-
Ro 25-6981 maleate (B1232345) salt.
-
L-Glutamic acid.
-
Cell viability assay kit (e.g., MTT or LDH).
-
Sterile DMSO.
-
-
Methodology:
-
Cell Plating: Plate primary cortical neurons in appropriate multi-well plates and culture for 7-10 days to allow for maturation.
-
Stock Solution: Prepare a 10 mM stock solution of Ro 25-6981 in sterile DMSO. Make serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Pre-treatment: Replace the culture medium with medium containing the different concentrations of Ro 25-6981 or a vehicle control (medium with the highest equivalent percentage of DMSO). Incubate for 1 hour.
-
Excitotoxic Insult: Add a toxic concentration of glutamate (e.g., 300 µM) to all wells except the negative control.[3]
-
Incubation: Incubate the cells for 16-24 hours under standard culture conditions.[3]
-
Viability Assessment: Measure cell viability using a standard assay (e.g., LDH assay to measure cytotoxicity or MTT assay to measure metabolic activity) according to the manufacturer's instructions.
-
-
Expected Results: Ro 25-6981 should show a dose-dependent protective effect against glutamate-induced neurotoxicity, with an expected IC50 in the range of 0.04 to 0.4 µM.[3]
Protocol 2: Western Blot for mTOR Pathway Activation
-
Objective: To assess the effect of Ro 25-6981 on the activation of the mTOR signaling pathway in brain tissue or cell lysates.
-
Materials:
-
Brain tissue (e.g., prefrontal cortex from treated animals) or cell culture lysates.[5][9]
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K.[9]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Methodology:
-
Sample Preparation: Homogenize brain tissue or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-mTOR) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply a chemiluminescence substrate and image the blot.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
-
Expected Results: Treatment with Ro 25-6981 is expected to increase the ratio of phosphorylated mTOR and p70S6K to their total protein counterparts, indicating pathway activation.[9]
Section 4: Signaling Pathways & Workflows
The following diagrams illustrate the mechanism of action of Ro 25-6981 and provide a workflow for troubleshooting experiments.
References
- 1. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists Degrade Lipofuscin via Autophagy in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jneurosci.org [jneurosci.org]
Ro 25-6981 hydrochloride degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Ro 25-6981 hydrochloride to minimize degradation and ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | 1. Review the storage conditions of both the solid compound and stock solutions. Ensure the solid is stored in a desiccated environment. 2. Confirm that stock solutions were stored at the correct temperature (-20°C for short-term, -80°C for long-term) and aliquoted to avoid repeated freeze-thaw cycles. 3. Prepare fresh stock solutions from the solid compound for critical experiments. |
| Difficulty dissolving the compound. | Incorrect solvent or temperature. The compound's hydrochloride salt form has specific solubility properties. | 1. For higher concentrations, use DMSO. 2. If using water, solubility is lower (around 2 mg/mL), and gentle warming may be required to achieve a clear solution. 3. Ensure the solvent is pure and free of contaminants. |
| Solid compound appears sticky or clumped. | The compound is hygroscopic and has likely absorbed moisture from the air.[1] | 1. While this may not affect performance, it is best to store the solid compound in a sealed container with a desiccant.[1] 2. For future use, handle the solid compound in a low-humidity environment (e.g., a glove box) if possible. |
| Precipitate forms in the stock solution after freezing. | The solution may have become supersaturated, or the solvent was not appropriate for the storage temperature. | 1. Before use, allow the aliquot to equilibrate to room temperature. 2. Gently vortex or sonicate the vial to redissolve the precipitate. Ensure the solution is clear before use.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A1: The solid powder is hygroscopic and should be stored in a desiccated environment at room temperature.[1] For long-term storage, keeping it in a tightly sealed container with a desiccant is recommended to prevent moisture absorption, which can cause the powder to become sticky.[1]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: The optimal method for preparing and storing stock solutions is summarized in the table below. It is highly recommended to prepare fresh solutions for each experiment or to prepare aliquots of a stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
| Parameter | Recommendation |
| Solvents | DMSO (>20 mg/mL), Water (2 mg/mL, may require warming) |
| Short-Term Storage (≤ 1 month) | Aliquot and store at -20°C.[1][2][3] |
| Long-Term Storage (≤ 6 months) | Aliquot and store at -80°C.[3] |
| Handling | Equilibrate to room temperature before use and ensure any precipitate is redissolved.[1][2] It is best to prepare and use solutions on the same day if possible.[1][2] |
Q3: What are the main factors that can cause this compound to degrade?
Q4: Is there a difference in handling the hydrochloride versus the maleate (B1232345) salt of Ro 25-6981?
A4: The handling and storage recommendations for the maleate salt are very similar to the hydrochloride salt.[1] Both are typically stored as a solid in a desiccated environment and stock solutions are prepared and stored under similar conditions (aliquoted at -20°C for up to one month).[1] Always refer to the specific product information sheet provided by the supplier for the exact salt form you are using.
Experimental Protocols & Visualizations
Protocol for Preparing a Stock Solution
A detailed workflow for preparing a stock solution of this compound is provided below.
Mechanism of Action and Potential for Degradation
The following diagram illustrates the mechanism of action of Ro 25-6981 and highlights the critical importance of maintaining its structural integrity to ensure its antagonist activity. Degradation can alter the molecule's shape and prevent it from binding effectively to the NR2B subunit.
References
Technical Support Center: Ro 25-6981 Vehicle Preparation for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for the successful preparation and administration of Ro 25-6981 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for Ro 25-6981 for in vivo studies?
A1: The choice of vehicle depends on the desired concentration and the route of administration. For intraperitoneal (i.p.) injections, a simple 0.9% saline solution is frequently used and has been cited in multiple studies.[1][2] For higher concentrations, a co-solvent system may be necessary.
Q2: What is the solubility of Ro 25-6981?
A2: The maleate (B1232345) salt of Ro 25-6981 has good solubility in water and DMSO. It is soluble up to 10 mM (approximately 4.56 mg/mL) in water, which may require gentle warming to fully dissolve. In DMSO, it is soluble up to 100 mM.
Q3: How should I prepare a stock solution of Ro 25-6981?
A3: It is recommended to first prepare a clear stock solution in a solvent like DMSO before further dilution into an aqueous-based vehicle for in vivo experiments.[3][4]
Q4: How should I store Ro 25-6981 solutions?
A4: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[3][5][6] If storage of a stock solution is necessary, it can be stored at -20°C for up to one month or at -80°C for up to six months in a sealed container, protected from moisture.[4][5][6] Avoid repeated freeze-thaw cycles.[6] The solid compound is hygroscopic and should be stored in a desiccated environment.[5]
Q5: What are the common administration routes for Ro 25-6981 in animal studies?
A5: The most common route of administration is intraperitoneal (i.p.) injection.[1][3][4][7] Other reported routes include intrathecal injection for targeting the spinal cord and direct intrahippocampal injections.[3][7] Oral administration has also been investigated.[8]
Troubleshooting Guide
Q: My Ro 25-6981 solution is cloudy or has precipitated. What should I do?
A: If you observe precipitation or cloudiness during preparation, gentle warming and/or sonication can be used to aid dissolution.[4][6] Ensure that the compound is fully dissolved before administration. If using a co-solvent system, add each solvent sequentially and ensure complete dissolution at each step.[4]
Q: The solid Ro 25-6981 appears sticky. Is it still usable?
A: Ro 25-6981 maleate is a hygroscopic solid, and contact with air may cause it to become sticky.[5] While this should not affect the performance of the compound, it is recommended to store it in a sealed, desiccated container to minimize moisture absorption.[5]
Quantitative Data Summary
| Solvent/Vehicle | Maximum Concentration | Notes |
| Water | 10 mM (~4.56 mg/mL) | May require gentle warming. |
| DMSO | 100 mM | --- |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | A clear solution is achievable.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | A clear solution is achievable.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | --- |
| 0.9% Saline | 3 mg/mL | Used for i.p. injections in rats.[2] |
Experimental Protocols
Protocol 1: Preparation of Ro 25-6981 in Saline (for lower concentrations)
-
Weigh the desired amount of Ro 25-6981 maleate.
-
Add the appropriate volume of sterile 0.9% saline to achieve the target concentration (e.g., up to 3 mg/mL).[2]
-
Vortex the solution until the compound is fully dissolved.
-
If necessary, gently warm the solution to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
It is recommended to use this solution on the same day it is prepared.[5][6]
Protocol 2: Preparation of Ro 25-6981 using a Co-Solvent System (for higher concentrations)
This protocol is based on a formulation that yields a clear solution of at least 5 mg/mL.[4]
-
Prepare a stock solution of Ro 25-6981 in DMSO. For the final formulation, DMSO will constitute 10% of the total volume.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other co-solvents, ensuring the solution is mixed well after each addition:
-
Add 40% (by final volume) of PEG300 and vortex.
-
Add 5% (by final volume) of Tween-80 and vortex.
-
Add 45% (by final volume) of sterile saline and vortex thoroughly.
-
-
If any precipitation or phase separation occurs, sonicate or gently warm the solution until it becomes clear.[4][6]
-
Prepare this working solution fresh on the day of the experiment.[4][6]
Visualized Workflows
Caption: Workflow for preparing Ro 25-6981 vehicles.
Caption: Troubleshooting guide for Ro 25-6981 dissolution issues.
References
- 1. Fear memory impairing effects of systemic treatment with the NMDA NR2B subunit antagonist, Ro 25-6981, in mice: attenuation with ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Contribution of NR2A and NR2B NMDA subunits to bidirectional synaptic plasticity in the hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ro 25-6981 and Animal Motor Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Ro 25-6981 on animal motor function.
Frequently Asked Questions (FAQs)
Q1: What is Ro 25-6981 and what is its primary mechanism of action?
Ro 25-6981 is a potent and selective antagonist of the NMDA receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1] Its mechanism of action involves the activity-dependent blockade of NMDA receptors containing this subunit.[1][2] This selectivity makes it a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including those related to motor control.
Q2: What are the expected effects of Ro 25-6981 on motor function in normal, healthy animals?
In normal, healthy rodents, Ro 25-6981 generally does not stimulate spontaneous locomotion.[3][4] However, it can potentiate the locomotor effects of other drugs, such as nicotine (B1678760).[4] Studies have shown that at doses effective for other CNS effects (e.g., antinociception), Ro 25-6981 does not significantly impair motor coordination as assessed by the rotarod test in mice.[5]
Q3: How does Ro 25-6981 affect motor function in animal models of Parkinson's disease?
In rodent and primate models of Parkinson's disease (PD), Ro 25-6981 has demonstrated antiparkinsonian activity.[2][3] Specifically, in 6-hydroxydopamine (6-OHDA)-lesioned rats, it induces contraversive rotations, which is indicative of a therapeutic effect.[3] It has also been shown to reverse parkinsonian symptoms in MPTP-treated common marmosets.[3] Furthermore, Ro 25-6981 can potentiate the motor effects of levodopa (B1675098) and dopamine (B1211576) agonists.[3]
Q4: Can Ro 25-6981 influence motor-related behaviors in other CNS disorders?
Yes, beyond Parkinson's disease, Ro 25-6981 has been investigated in other contexts where motor function may be a relevant measure. For instance, in studies related to depression, single doses of Ro 25-6981 that produced antidepressant-like effects did not significantly alter locomotor activity in rats.[6] In developmental studies, early-life exposure to Ro 25-6981 in rats did not appear to disturb sensorimotor performance later in life.[7]
Troubleshooting Guide
Issue 1: No significant effect of Ro 25-6981 on motor behavior is observed in a Parkinson's disease model.
-
Possible Cause 1: Incorrect Dosage. The dosage of Ro 25-6981 is critical. Doses used in 6-OHDA lesioned rats to induce rotations range from 0.39 to 12.5 mg/kg, administered intraperitoneally (i.p.).[2]
-
Solution: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
-
-
Possible Cause 2: Inadequate Lesion. The extent of the dopaminergic lesion in models like 6-OHDA is crucial for observing motor deficits and therapeutic responses.
-
Solution: Verify the lesion's effectiveness through methods such as apomorphine-induced rotations or post-mortem tyrosine hydroxylase (TH) immunohistochemistry.
-
-
Possible Cause 3: Route of Administration. The route of administration can significantly impact bioavailability and efficacy. Intraperitoneal (i.p.) injection is commonly used in rodent studies.[2][4]
Issue 2: Unexplained variability in locomotor activity results.
-
Possible Cause 1: Environmental Factors. Factors such as lighting, time of day, and habituation to the testing environment can influence locomotor activity.
-
Solution: Standardize all experimental conditions. Ensure animals are adequately habituated to the testing apparatus before drug administration and data collection. Conduct experiments at the same time of day to minimize circadian rhythm effects.
-
-
Possible Cause 2: Animal Strain and Species. Different rodent strains and species can exhibit varying baseline motor activity and drug responses.
-
Solution: Clearly report the strain and species used. Be aware of known behavioral differences and consider these when interpreting your data.
-
-
Possible Cause 3: Drug Interaction. Ro 25-6981 can potentiate the effects of other psychoactive compounds.[4]
-
Solution: Carefully consider any co-administered substances and their potential for interaction. Include appropriate control groups to isolate the effects of Ro 25-6981.
-
Issue 3: Observing sedative or ataxic effects at higher doses.
-
Possible Cause: Off-target effects or excessive NMDA receptor blockade. While Ro 25-6981 is selective for the GluN2B subunit, high doses may lead to broader NMDA receptor antagonism, potentially causing motor impairment.[3]
-
Solution: Reduce the dose of Ro 25-6981. If the desired therapeutic effect is only seen at doses causing motor impairment, consider alternative dosing regimens (e.g., continuous infusion) or co-administration with other compounds to mitigate side effects.
-
Data Presentation
Table 1: Effects of Ro 25-6981 on Motor Function in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
| Dosage (mg/kg, i.p.) | Animal Model | Motor Outcome | Reference |
| 0.39 - 12.5 | 6-OHDA-lesioned rats | Dose-dependent induction of contraversive rotations | [2] |
| Not specified | 6-OHDA-lesioned rats | Potentiation of levodopa-induced rotations | [3] |
| Not specified | 6-OHDA-lesioned rats | Potentiation of apomorphine-induced rotations | [3] |
Table 2: Effects of Ro 25-6981 on Locomotor Activity in Different Experimental Contexts
| Dosage (mg/kg, i.p.) | Animal Model | Experimental Context | Effect on Locomotor Activity | Reference |
| 10 | Zinc-deficient rats | Depression model | No significant effect | [6] |
| 3 and 10 | Wistar rats | Nicotine interaction | No effect alone; potentiated nicotine-induced hyperlocomotion | [4] |
| 5 and 50 | Normal mice | Pain model | No significant effect on rotarod performance | [5] |
Experimental Protocols
Protocol 1: Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
-
Animal Model: Induce a unilateral 6-OHDA lesion in the medial forebrain bundle of adult male rats (e.g., Wistar or Sprague-Dawley). Allow for a recovery period of at least two weeks.
-
Drug Preparation: Dissolve Ro 25-6981 maleate (B1232345) salt in physiological saline. Prepare fresh on the day of the experiment.
-
Administration: Administer Ro 25-6981 via intraperitoneal (i.p.) injection at the desired dose (e.g., 1, 3, or 10 mg/kg). A vehicle control group (saline) should be included.
-
Observation: Immediately after injection, place the rat in a circular arena. Record the number of full 360° turns in both the contraversive (away from the lesioned side) and ipsiversive (towards the lesioned side) directions for a period of 60-90 minutes. Automated tracking systems can be used for this purpose.
-
Data Analysis: Express the data as net contraversive rotations per minute. Analyze for statistical significance between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Evaluation of Locomotor Activity
-
Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system to automatically record locomotor activity.
-
Habituation: Place the animal (rat or mouse) in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, administer Ro 25-6981 (e.g., 10 mg/kg, i.p.) or vehicle.
-
Data Collection: Immediately return the animal to the open-field arena and record locomotor activity (e.g., total distance traveled, number of horizontal movements) for a defined period (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) to assess the time course of any drug effects. Compare the total activity between the Ro 25-6981 and vehicle groups using a t-test or ANOVA.
Visualizations
Caption: Workflow for assessing Ro 25-6981's effect on rotational behavior.
Caption: Signaling pathways modulated by Ro 25-6981 in the CNS.[6][8]
References
- 1. Ro 25-6981 maleate | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NR2B-selective N-methyl-D-aspartate receptor antagonist Ro 25-6981 [(+/-)-(R*,S*)-alpha-(4-hydroxyphenyl)-beta-methyl-4-(phenylmethyl)-1-piperidine propanol] potentiates the effect of nicotine on locomotor activity and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Ensuring consistent delivery of Ro 25-6981 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the consistent and effective delivery of Ro 25-6981 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Ro 25-6981 and what is its primary mechanism of action?
Ro 25-6981 is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that contain the GluN2B (formerly NR2B) subunit.[1][2][3][4][5] Its high selectivity for GluN2B-containing NMDA receptors makes it a valuable tool for dissecting the role of these specific receptors in various physiological and pathological processes.[6] It acts as an activity-dependent blocker, meaning it is more effective when the NMDA receptor is activated.[1][5][6]
Q2: What are the recommended solvents and storage conditions for Ro 25-6981?
Ro 25-6981 is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[1][4][5][7] For storage, it is recommended to desiccate the solid compound at room temperature.[1][4][5] Once reconstituted in a solvent, it is best to prepare solutions fresh on the day of use.[2][4] If storage of a stock solution is necessary, it can be aliquoted and frozen at -20°C for up to three months. Before use, frozen solutions should be brought to room temperature and checked for any precipitation.[4]
Q3: Can Ro 25-6981 be used in both in vitro and in vivo experiments?
Yes, Ro 25-6981 has been successfully used in a wide range of both in vitro and in vivo studies.[1][2][5][6] In vitro applications often involve cultured neurons to study processes like excitotoxicity and synaptic plasticity.[6][8] In vivo studies have utilized various administration routes, including intraperitoneal (i.p.), intrathecal, and direct intrahippocampal injections to investigate its effects on behavior, neuroprotection, and pain.[2][9][10][11]
Q4: What are the known signaling pathways affected by Ro 25-6981?
Ro 25-6981, by blocking GluN2B-containing NMDA receptors, can modulate downstream signaling pathways. Notably, its antidepressant-like effects have been associated with the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the extracellular signal-regulated kinase (ERK) pathway.[12][13] These pathways are crucial for synaptic plasticity and protein synthesis.
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected effect in in vitro experiments.
| Potential Cause | Troubleshooting Step |
| Degradation of Ro 25-6981 | Prepare fresh solutions for each experiment. If using a frozen stock, ensure it has been stored properly and for no longer than three months. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations for dilutions. The IC50 for GluN2B-containing receptors is in the nanomolar range (around 9 nM), while for GluN2A it is in the micromolar range (around 52 µM), highlighting its selectivity.[1][3][4][5] Ensure the final concentration in your assay is appropriate to selectively block GluN2B without affecting other subunits. |
| Precipitation of the Compound | Visually inspect the solution for any precipitates, especially after thawing. If precipitation is observed, gentle warming may help to redissolve the compound.[1][4][5] |
| Activity-Dependent Nature | Ro 25-6981 is an activity-dependent blocker.[1][5][6] Ensure that the experimental conditions include sufficient NMDA receptor activation to allow for the binding and blocking action of the compound. |
| Cell Culture Health | Confirm the health and viability of your cell cultures. Stressed or unhealthy cells may not respond as expected to experimental manipulations. |
Issue 2: High variability in results from in vivo animal studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration techniques. For intraperitoneal injections, for example, the injection site and volume should be standardized across all animals. |
| Pharmacokinetic Variability | The route of administration can significantly impact the bioavailability and brain penetration of Ro 25-6981.[9][14][15] Consider the most appropriate route for your experimental question. Direct brain administration (e.g., intrahippocampal) may yield more consistent local concentrations compared to systemic administration (e.g., intraperitoneal).[9][10] |
| Vehicle Effects | Always include a vehicle-only control group to account for any effects of the solvent. For example, if dissolving Ro 25-6981 in DMSO and saline, the vehicle control should receive the same concentration of DMSO in saline.[16] |
| Animal Strain, Age, and Sex | These biological variables can influence drug metabolism and response.[11][16] Clearly report these details and consider them when interpreting results. |
| Timing of Administration and Behavioral Testing | The timing of drug administration relative to the experimental procedure (e.g., behavioral testing, induction of injury) is critical. Establish a consistent and scientifically justified timeline for your experiments.[9][12] |
Data Presentation
Table 1: Solubility of Ro 25-6981
| Solvent | Maximum Concentration | Notes |
| Water | 10 mM[1][4][5] | Gentle warming may be required.[1][4][5] |
| DMSO | 100 mM[1][4][5][7] |
Table 2: Reported IC50 Values for Ro 25-6981
| Receptor Subunit Combination | IC50 Value | Reference |
| GluN1C/GluN2B | 9 nM[1][3][4][5][7] | Fischer et al. (1997) |
| GluN1C/GluN2A | 52 µM[1][3][4][5][7] | Fischer et al. (1997) |
Table 3: Examples of In Vivo Dosing and Administration Routes
| Animal Model | Administration Route | Dose | Experimental Context | Reference |
| Rat | Intraperitoneal (i.p.) | 0.39-12.5 mg/kg | Parkinson's disease model | [2] |
| Rat | Intraperitoneal (i.p.) | 1, 3 mg/kg | Seizure model | [2] |
| Rat | Intrathecal | 800 µg | Pain model | [2] |
| Rat | Intraperitoneal (i.p.) | 6 mg/kg | Methamphetamine self-administration | [11] |
| Rat | Intrahippocampal (i.h.) | 100 µM | Long-term potentiation (LTP) study | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Weigh the appropriate amount of Ro 25-6981 maleate (B1232345) salt (Molecular Weight: 455.55 g/mol ).[1]
-
Add the appropriate volume of sterile, purified water to achieve a final concentration of 10 mM.
-
If the compound does not fully dissolve, warm the solution gently (e.g., in a 37°C water bath) with occasional vortexing until it is completely dissolved.[1][4][5]
-
Allow the solution to cool to room temperature before use.
-
For storage, aliquot the stock solution into smaller volumes and store at -20°C for up to three months.
Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection
-
Prepare the Ro 25-6981 solution in a suitable vehicle (e.g., 0.9% saline, or a mixture of DMSO and saline).[16][17][18]
-
Ensure the final concentration is such that the desired dose can be administered in a reasonable injection volume for the animal's weight (e.g., 1 ml/kg).[16]
-
Gently restrain the animal.
-
Lift the animal's hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.
Visualizations
Caption: Signaling pathway modulated by Ro 25-6981.
References
- 1. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro 25-6981 maleate salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 4. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. jneurosci.org [jneurosci.org]
- 9. mdpi.com [mdpi.com]
- 10. Contribution of NR2A and NR2B NMDA subunits to bidirectional synaptic plasticity in the hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the GluN2B antagonist, Ro 25-6981, on extinction consolidation following adolescent- or adult-onset methamphetamine self-administration in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
Ro 25-6981 hydrochloride shelf life and proper handling
This technical support center provides researchers, scientists, and drug development professionals with essential information on the shelf life, proper handling, and experimental use of Ro 25-6981 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is a hygroscopic solid.[1] To ensure its stability and prevent degradation, it should be stored under desiccated conditions.[2][3] For long-term storage, it is recommended to keep it in a tightly sealed container with a desiccant at either room temperature or refrigerated at 2-8°C.[3]
Q2: What is the shelf life of solid this compound?
A2: While most suppliers do not provide a specific expiration date, one supplier suggests that the product can be stored for up to 12 months when stored under appropriate desiccating conditions.[2] It is crucial to refer to the certificate of analysis provided by the supplier for any batch-specific storage information and expiration dates.
Q3: How should I prepare and store solutions of this compound?
A3: It is highly recommended to prepare solutions of this compound fresh on the day of use.[4][5] If storage is necessary, solutions can be stored at -20°C for up to one month.[4][5] Before use, frozen solutions should be allowed to equilibrate to room temperature, and you should ensure that no precipitate has formed.
Q4: In which solvents is this compound soluble?
A4: this compound hydrate (B1144303) is soluble in DMSO at concentrations greater than 20 mg/mL. It is also soluble in water at approximately 2 mg/mL, and solubility can be improved with gentle warming.[3]
Q5: What are the primary safety precautions when handling this compound?
A5: this compound may cause skin and serious eye irritation, as well as respiratory irritation. It is recommended to use personal protective equipment (PPE), including gloves, eye shields, and a dust mask (such as a type N95). Handle the compound in a well-ventilated area.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data regarding the storage and solubility of this compound.
| Parameter | Condition | Value | Source |
| Solid Storage Temperature | Long-term | 2-8°C or Room Temperature (desiccated) | [3] |
| Solid Shelf Life | Desiccated | Up to 12 months | [2] |
| Solution Storage Temperature | Short-term | -20°C | [4][5] |
| Solution Stability | at -20°C | Up to 1 month | [4][5] |
| Solubility in DMSO | >20 mg/mL | ||
| Solubility in Water | with gentle warming | ~2 mg/mL | [3] |
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage of the solid compound (e.g., exposure to moisture) or using solution that has been stored for too long or at the wrong temperature can lead to degradation.
-
Solution: Always store the solid compound in a desiccator. Prepare fresh solutions for each experiment. If using a stored solution, ensure it has been stored at -20°C for no longer than one month.
-
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in the vehicle, leading to a lower effective concentration.
-
Solution: When preparing aqueous solutions, gentle warming can aid dissolution.[3] For DMSO stock solutions, ensure the compound is fully dissolved before making further dilutions. Visually inspect the solution for any precipitate before use.
-
Issue 2: Precipitate formation in stored solutions.
-
Possible Cause: The solubility of this compound may decrease at lower temperatures, especially in aqueous solutions.
-
Solution: Before use, allow the solution to warm to room temperature and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, it is best to prepare a fresh solution.
-
Experimental Protocols
Protocol: Inhibition of NMDA Receptor-Mediated Synaptic Transmission
This protocol provides a general workflow for assessing the inhibitory effect of Ro 25-6981 on NMDA receptor-mediated synaptic transmission in brain slices using electrophysiology.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model according to standard laboratory procedures.
-
Solution Preparation: Prepare artificial cerebrospinal fluid (aCSF) for slice maintenance and recording. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1 µM).
-
Electrophysiological Recording:
-
Position a brain slice in the recording chamber and perfuse with aCSF.
-
Establish a stable whole-cell patch-clamp recording from a neuron of interest.
-
Isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by holding the neuron at a depolarized potential (e.g., +40 mV) and including antagonists for AMPA and GABA receptors in the aCSF.
-
-
Baseline Recording: Record a stable baseline of NMDA receptor-mediated EPSCs for at least 10 minutes.
-
Drug Application: Bath-apply the aCSF containing Ro 25-6981 for 10-20 minutes.
-
Washout: Perfuse the slice with drug-free aCSF to observe any reversal of the effect.
-
Data Analysis: Measure the amplitude of the EPSCs before, during, and after the application of Ro 25-6981. Calculate the percentage of inhibition caused by the compound.
Visualizations
Caption: Signaling pathway showing Ro 25-6981 as a selective antagonist of the GluN2B subunit of the NMDA receptor.
Caption: A generalized experimental workflow for studying the effects of Ro 25-6981.
References
- 1. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 2. Ro 25-6981 maleate salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 3. Ro 25-6981 = 98 HPLC 1312991-76-6 [sigmaaldrich.com]
- 4. Spermidine hydrochloride | nNos inhibitor | Hello Bio [hellobio.com]
- 5. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
Validation & Comparative
A Comparative Guide to GluN2B Antagonism: Ro 25-6981 Hydrochloride vs. Ifenprodil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ro 25-6981 hydrochloride and ifenprodil (B1662929), two widely used antagonists of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. By presenting key performance data, detailed experimental methodologies, and visual representations of relevant pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
Executive Summary
Both Ro 25-6981 and ifenprodil are selective antagonists for GluN2B-containing NMDA receptors, which play a critical role in synaptic plasticity, learning, memory, and various neurological disorders. Experimental data consistently demonstrate that Ro 25-6981 exhibits significantly higher potency and selectivity for the GluN2B subunit compared to ifenprodil . This enhanced profile makes Ro 25-6981 a more precise tool for specifically targeting GluN2B-mediated effects in vitro and in vivo.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for Ro 25-6981 and ifenprodil based on published experimental data.
Table 1: Inhibitory Potency (IC50) at NMDA Receptor Subtypes
| Compound | GluN1/GluN2B (µM) | GluN1/GluN2A (µM) | Selectivity (GluN2A/GluN2B) | Reference |
| Ro 25-6981 | 0.009 | 52 | >5700-fold | [1][2] |
| Ifenprodil | 0.34 | 146 | ~430-fold | [3] |
Table 2: Binding Affinity (Ki)
| Compound | Target | Ki (nM) | Reference |
| Ro 25-6981 | GluN2B | 5.45 | [4] |
| Ifenprodil | GluN2B | Not explicitly found in searches |
Note: While a specific Ki value for ifenprodil at the GluN2B subunit was not consistently reported in the reviewed literature, its lower IC50 value compared to Ro 25-6981 suggests a lower binding affinity.
Mechanism of Action
Both Ro 25-6981 and ifenprodil are non-competitive, allosteric modulators that bind to a unique site at the interface of the GluN1 and GluN2B N-terminal domains.[3] This binding stabilizes a closed conformation of the receptor, thereby reducing the probability of channel opening.[3] Their antagonism is activity-dependent, meaning their blocking efficacy is enhanced when the receptor is activated by agonists like glutamate (B1630785) and glycine.[1]
Signaling Pathways and Experimental Workflow
To visualize the context of GluN2B antagonism, the following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating these compounds.
References
A Comparative Analysis of Ro 25-6981 and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ro 25-6981 with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs by offering a comprehensive overview of their mechanisms of action, subunit selectivity, and performance in various preclinical models.
Introduction to NMDA Receptor Antagonism
NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission, synaptic plasticity, and memory formation. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological and psychiatric disorders. NMDA receptor antagonists, by blocking the activity of these receptors, offer therapeutic potential for conditions such as depression, neuropathic pain, and neurodegenerative diseases. These antagonists are broadly classified based on their binding sites and subunit selectivity.
Ro 25-6981 has emerged as a potent and highly selective antagonist for NMDA receptors containing the GluN2B (formerly NR2B) subunit. This selectivity is a key differentiator from many other NMDA antagonists and is the focus of this comparative analysis.
Comparative Efficacy Data
The following table summarizes key quantitative data for Ro 25-6981 and other widely used NMDA receptor antagonists, including ifenprodil (B1662929) (another GluN2B-selective antagonist), and the non-selective antagonists ketamine, memantine, and MK-801.
| Antagonist | Mechanism of Action | Subunit Selectivity | IC50 Values | Key In Vitro / In Vivo Findings |
| Ro 25-6981 | Non-competitive, allosteric modulator at the ifenprodil site | GluN2B | GluN1C/GluN2B: 0.009 µMGluN1C/GluN2A: 52 µM (>5000-fold selectivity) | More potent than ifenprodil in neuroprotection assays.[1] Demonstrates antidepressant-like effects without the psychotomimetic side effects associated with non-selective antagonists.[1] Effective in animal models of Parkinson's disease.[2] |
| Ifenprodil | Non-competitive, allosteric modulator at the ifenprodil site | GluN2B | Varies by study, generally less potent than Ro 25-6981. | Prototypical GluN2B-selective antagonist. Neuroprotective effects have been documented.[3] |
| Ketamine | Non-competitive channel blocker (binds to the PCP site within the ion channel) | Non-selective | Low micromolar range, varies with experimental conditions. | Rapid-acting antidepressant effects.[1][4] Can induce psychotomimetic side effects.[1] |
| Memantine | Uncompetitive, low-affinity open-channel blocker | Non-selective | Low micromolar range. | Used in the treatment of Alzheimer's disease.[5] Its low affinity and rapid kinetics are thought to preserve physiological NMDA receptor function.[6] |
| MK-801 (Dizocilpine) | Uncompetitive, high-affinity channel blocker | Non-selective | Nanomolar range. | Potent neuroprotective agent in preclinical models.[7] Use is limited by significant psychotomimetic side effects and potential for neurotoxicity.[3] |
Experimental Protocols
In Vitro Electrophysiology: Assessing Subunit Selectivity
Objective: To determine the IC50 values of NMDA receptor antagonists for different subunit combinations.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).
-
Whole-Cell Patch-Clamp Recording: Two to three days post-transfection, whole-cell voltage-clamp recordings are performed. Cells are clamped at a holding potential of -60 mV.
-
Drug Application: NMDA (100 µM) and glycine (B1666218) (30 µM) are co-applied to elicit a maximal current response. Following stabilization of the response, increasing concentrations of the antagonist (e.g., Ro 25-6981) are co-applied with the agonists.
-
Data Analysis: The peak inward current at each antagonist concentration is measured and normalized to the control response (agonists alone). The resulting concentration-response curve is fitted with a logistic equation to determine the IC50 value.
In Vivo Model of Depression: Forced Swim Test
Objective: To evaluate the antidepressant-like effects of NMDA receptor antagonists.
Methodology:
-
Animals: Male C57BL/6 mice are used.
-
Drug Administration: Animals are administered the test compound (e.g., Ro 25-6981, ketamine) or vehicle via intraperitoneal (i.p.) injection.
-
Forced Swim Test: 30 minutes post-injection, mice are placed individually into a glass cylinder filled with water (25°C) for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.[4]
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizing Mechanisms and Workflows
NMDA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and points of intervention for antagonists.
Experimental Workflow for In Vivo Antidepressant Screening
Caption: Workflow for comparing the antidepressant-like effects of NMDA antagonists.
Discussion and Conclusion
The data presented highlight the distinct profiles of Ro 25-6981 and other NMDA receptor antagonists. Ro 25-6981's high selectivity for the GluN2B subunit offers a significant advantage in research applications where targeting a specific NMDA receptor subpopulation is desired. This selectivity may also translate to a more favorable side effect profile compared to non-selective antagonists like ketamine and MK-801, which are known to cause psychotomimetic effects.[1]
In preclinical models of depression, both Ro 25-6981 and ketamine have demonstrated efficacy, although their underlying mechanisms of action at the receptor level differ.[1][4] The choice between a selective and a non-selective antagonist will depend on the specific research question. For instance, to investigate the role of GluN2B-containing NMDA receptors in a particular neuronal circuit or disease model, Ro 25-6981 would be the preferred tool. In contrast, if the goal is to induce a more global blockade of NMDA receptor function, a non-selective antagonist might be more appropriate.
Memantine represents a unique case with its low affinity and uncompetitive mechanism, making it suitable for studying the role of pathological, tonic NMDA receptor activation while sparing physiological, phasic activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. jneurosci.org [jneurosci.org]
Validating the Selectivity of Ro 25-6981 in Neuronal Cultures: A Comparison Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a pharmacological agent is paramount. This guide provides a comparative overview of Ro 25-6981, a potent and selective antagonist for NMDA receptors containing the GluN2B subunit, and outlines experimental protocols to validate its selectivity in neuronal cultures.
Ro 25-6981 is a widely utilized tool in neuroscience research to investigate the physiological and pathological roles of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. Its high affinity and selectivity make it a valuable compound for dissecting the contribution of this specific NMDA receptor subtype in various neuronal processes, from synaptic plasticity to excitotoxicity. This guide compares Ro 25-6981 with other commonly used NMDA receptor antagonists and provides detailed methodologies for its validation.
Comparative Selectivity of NMDA Receptor Antagonists
The selectivity of Ro 25-6981 for GluN2B-containing NMDA receptors is significantly higher than for those containing the GluN2A subunit. This selectivity is crucial for accurately interpreting experimental results. The following table summarizes the inhibitory concentrations (IC50) of Ro 25-6981 and other NMDA receptor antagonists, highlighting their subunit preference.
| Antagonist | Target Subunit(s) | IC50 for GluN1/GluN2B (µM) | IC50 for GluN1/GluN2A (µM) | Selectivity (GluN2A/GluN2B) |
| Ro 25-6981 | GluN2B | 0.009 [1][2] | 52 [1][2] | >5000-fold [1][3] |
| Ifenprodil | GluN2B | Varies (nM to low µM range) | Higher than for GluN2B | High |
| CP-101,606 | GluN2B | Potent and selective | High | High |
| NVP-AAM077 | GluN2A (preferential) | Higher than for GluN2A | ~0.4 | Preferential for GluN2A |
| D-AP5 | Competitive (all subunits) | Micromolar range | Micromolar range | Non-selective |
| MK-801 | Non-competitive (channel blocker) | Nanomolar range | Nanomolar range | Non-selective |
Experimental Protocols for Validating Selectivity
To empirically validate the selectivity of Ro 25-6981 in your specific neuronal culture system, several key experiments can be performed. The following are detailed protocols for electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptors, allowing for a precise quantification of antagonist-induced inhibition.
Objective: To determine the inhibitory effect of Ro 25-6981 on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (B1210768) (TTX), 0.01 glycine (B1666218) (pH 7.4)
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)
-
NMDA
-
Ro 25-6981
-
Other NMDA receptor antagonists for comparison (e.g., NVP-AAM077, D-AP5)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare neuronal cultures on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron. Clamp the cell at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, apply a brief puff or bath application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Record the baseline NMDA-evoked current.
-
Wash out the NMDA and apply Ro 25-6981 at a desired concentration (e.g., 1 µM) for a few minutes.
-
Co-apply NMDA and glycine with Ro 25-6981 and record the inhibited current.
-
Wash out all drugs and allow the cell to recover.
-
To confirm the recorded current is mediated by NMDA receptors, apply a non-selective antagonist like D-AP5 (e.g., 50 µM) at the end of the experiment, which should block the entire current.
-
For comparison, repeat the experiment with antagonists targeting other subunits, such as the GluN2A-preferring antagonist NVP-AAM077.[4]
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current before and after antagonist application.
-
Calculate the percentage of inhibition for each antagonist at different concentrations to determine the IC50 value.
-
Compare the inhibition by Ro 25-6981 with that of other antagonists to confirm its selectivity for GluN2B-containing receptors. In cortical neuron cultures, Ro 25-6981 has been shown to block approximately 70% of the NMDA-evoked current.[5]
Calcium Imaging
This method measures changes in intracellular calcium concentration, an indirect but reliable indicator of NMDA receptor activity.
Objective: To visualize and quantify the effect of Ro 25-6981 on NMDA-induced calcium influx in neuronal populations.
Materials:
-
Primary neuronal cultures
-
Fluorescent calcium indicator (e.g., Fura-2 AM or GCaMP)
-
Imaging medium (e.g., HEPES-buffered saline)
-
NMDA
-
Ro 25-6981
-
Fluorescence microscope with a sensitive camera and appropriate filter sets
Procedure:
-
Load the neuronal cultures with a calcium indicator according to the manufacturer's instructions.
-
Mount the coverslip on the microscope stage and perfuse with imaging medium.
-
Acquire a baseline fluorescence signal.
-
Stimulate the neurons with NMDA (e.g., 50 µM) and record the increase in intracellular calcium.
-
Wash out the NMDA and allow the cells to return to baseline.
-
Incubate the cultures with Ro 25-6981 (e.g., 1 µM) for a few minutes.[6]
-
Co-apply NMDA and Ro 25-6981 and record the calcium response.
-
Wash out the drugs.
Data Analysis:
-
Measure the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon NMDA application.
-
Compare the amplitude of the calcium transients before and after the application of Ro 25-6981.
-
A significant reduction in the NMDA-induced calcium signal in the presence of Ro 25-6981 indicates effective antagonism of NMDA receptors.[6][7]
Visualizing the Molecular Context
To better understand the mechanism of action and experimental design, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.
References
- 1. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 2. abcam.com [abcam.com]
- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Developmental NMDA receptor dysregulation in the infantile neuronal ceroid lipofuscinosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2A-NMDA receptor–mediated sustained Ca2+ influx leads to homocysteine-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ro 25-6981 Cross-reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional activity of Ro 25-6981 across a range of receptors, supported by experimental data. Ro 25-6981 is a well-characterized antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B subunit. Understanding its cross-reactivity is crucial for interpreting experimental results and predicting potential off-target effects in drug development.
Quantitative Data Summary
The following table summarizes the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of Ro 25-6981 at its primary target and various off-targets. This data highlights the compound's selectivity profile.
| Receptor/Transporter | Subunit/Type | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| NMDA Receptor | GluN1C/GluN2B | Rat | Two-electrode voltage clamp | - | 9 | [1][2][3] |
| GluN1C/GluN2A | Rat | Two-electrode voltage clamp | - | 52,000 | [1][2][3] | |
| Monoamine Transporters | SERT (Serotonin) | Human | Radioligand Binding | 670 | - | [4] |
| NET (Norepinephrine) | Human | Radioligand Binding | 365 | - | [4] | |
| DAT (Dopamine) | Human | Radioligand Binding | 3460 | - | [4] | |
| Sigma Receptors | σ₁ | Guinea Pig | Radioligand Binding | 7.2 | - | |
| σ₂ | Guinea Pig | Radioligand Binding | - | - | ||
| Dopamine (B1211576) Receptor | D₄ | - | Radioligand Binding | 120 | - | |
| AMPA/Kainate Receptors | - | - | Functional Assays | - | No significant activity | [2] |
| Voltage-gated Channels | Na⁺ Channels | Rat | Functional Assay | - | Weak activity | [5] |
| Ca²⁺ Channels | Rat | Functional Assay | - | Weak activity | [5] |
Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity or inhibitory potency, respectively. The data clearly demonstrates the remarkable selectivity of Ro 25-6981 for the GluN2B subunit of the NMDA receptor, with over 5000-fold greater potency compared to the GluN2A subunit.[1][2][3] While it exhibits some affinity for monoamine transporters and the dopamine D4 receptor, these are at significantly higher concentrations than its primary target. Its activity at AMPA/kainate receptors and voltage-gated sodium and calcium channels is reported to be negligible or weak.[2][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the Kᵢ of Ro 25-6981 for various receptors (e.g., monoamine transporters, sigma receptors).
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the target receptor (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT, [³H]-(+)-pentazocine for σ₁ receptors).
-
Ro 25-6981 at a range of concentrations.
-
Incubation buffer (specific to the receptor being assayed).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Ro 25-6981. Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of Ro 25-6981. The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique is used to measure the functional effect of a compound on ion channels expressed in Xenopus oocytes.
Objective: To determine the IC₅₀ of Ro 25-6981 for different NMDA receptor subunit combinations.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Recording solution (containing specific ions and buffers).
-
Agonists for the NMDA receptor (glutamate and glycine).
-
Ro 25-6981 at a range of concentrations.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNA for the NMDA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing glutamate (B1630785) and glycine (B1666218) to activate the NMDA receptors and elicit an inward current.
-
Compound Application: Co-apply varying concentrations of Ro 25-6981 with the agonists and measure the resulting current.
-
Data Analysis: Plot the percentage of current inhibition against the concentration of Ro 25-6981 to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity of Ro 25-6981.
Figure 1: General workflow for a competitive radioligand binding assay.
Figure 2: Simplified signaling pathway of the NR2B-containing NMDA receptor.
Figure 3: Inhibition of monoamine transporters by Ro 25-6981.
References
- 1. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 2. Ro 25-6981 maleate salt (mM/ml), NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 3. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. Rapid and sustained antidepressant properties of an NMDA antagonist/monoamine reuptake inhibitor identified via transporter-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ifenprodil and Ro 25-6981: Structural and Functional Distinctions
For researchers, scientists, and drug development professionals navigating the landscape of NMDA receptor modulators, a clear understanding of the nuanced differences between tool compounds is paramount. This guide provides an objective comparison of Ifenprodil (B1662929) and its analogue, Ro 25-6981, focusing on their structural and functional disparities with supporting experimental data.
Structural and Functional Overview
Ifenprodil and Ro 25-6981 are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B subunit.[1][2] Structurally, both are phenylethanolamine derivatives, but a key difference lies in the substitution on the carbon atom beta to the hydroxyl group. Ro 25-6981 possesses a methyl group at this position, a modification that significantly enhances its potency and selectivity for GluN2B-containing NMDA receptors compared to Ifenprodil.[3][4] This structural alteration leads to more favorable hydrophobic interactions within the binding pocket at the interface of the GluN1 and GluN2B amino-terminal domains.[3][4]
Functionally, both compounds act as negative allosteric modulators, meaning they bind to a site distinct from the glutamate (B1630785) and glycine (B1666218) binding sites to inhibit receptor function.[1][2] Their mechanism is activity-dependent, with their inhibitory potency increasing at higher concentrations of the agonist NMDA.[5] However, Ro 25-6981 consistently demonstrates a much higher affinity and greater selectivity for GluN2B over other NMDA receptor subtypes and off-target receptors, such as sigma (σ) and alpha-1 (α1) adrenergic receptors, for which Ifenprodil shows considerable affinity.[1][2]
Quantitative Data Comparison
The following tables summarize the quantitative differences in binding affinity and inhibitory concentration for Ifenprodil and Ro 25-6981 across various receptor subtypes.
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) at NMDA Receptor Subtypes
| Compound | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Ifenprodil | GluN1/GluN2B | Radioligand Binding | 100 - 340 | - | [1][2] |
| GluN1/GluN2B | Electrophysiology | - | 170 - 880 | [5] | |
| GluN1/GluN2A | Electrophysiology | - | >100,000 | [1] | |
| Ro 25-6981 | GluN1/GluN2B | Radioligand Binding | 3 - 60 | - | [1][2] |
| GluN1/GluN2B | Electrophysiology | - | 9 - 60 | [1] | |
| GluN1/GluN2A | Electrophysiology | - | 52,000 | [1] |
Table 2: Off-Target Binding Affinity (Ki)
| Compound | Off-Target Receptor | Ki (nM) | Reference |
| Ifenprodil | Sigma-1 (σ1) | 100 - 200 | [1][2] |
| Sigma-2 (σ2) | ~300 | [1] | |
| Alpha-1 Adrenergic (α1) | 50 - 150 | [1] | |
| Ro 25-6981 | Sigma-1 (σ1) | >1,000 | [1] |
| Sigma-2 (σ2) | >1,000 | [1] | |
| Alpha-1 Adrenergic (α1) | >10,000 | [1] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptors
This protocol describes a method to determine the binding affinity of Ifenprodil and Ro 25-6981 to GluN2B-containing NMDA receptors.
1. Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]ifenprodil or a specific [3H]Ro 25-6981 derivative), and varying concentrations of the unlabeled competitor (Ifenprodil or Ro 25-6981).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive ligand (e.g., unlabeled Ifenprodil).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of the functional inhibition of NMDA receptor currents by Ifenprodil and Ro 25-6981 in cultured neurons or brain slices.
1. Cell/Slice Preparation:
-
Prepare either primary neuronal cultures or acute brain slices containing neurons that express GluN2B-containing NMDA receptors (e.g., hippocampal or cortical neurons).
-
Place the preparation in a recording chamber on the stage of an inverted microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
2. Patch-Clamp Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing ions that mimic the intracellular environment.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV) using a patch-clamp amplifier.
3. NMDA Receptor Current Elicitation and Drug Application:
-
Elicit NMDA receptor-mediated currents by locally applying a solution containing NMDA and the co-agonist glycine.
-
After establishing a stable baseline current, apply Ifenprodil or Ro 25-6981 at various concentrations to the perfusion solution.
-
Record the NMDA receptor currents in the presence of the antagonist.
4. Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition as a function of the log of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, representing the concentration of the antagonist that produces 50% of the maximal inhibition.
Signaling Pathways and Experimental Workflows
The antagonism of GluN2B-containing NMDA receptors by Ifenprodil and Ro 25-6981 has significant downstream effects on intracellular signaling cascades, notably the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways.[6][7][8]
GluN2B-Mediated ERK Signaling Pathway
Activation of extrasynaptic GluN2B-containing NMDA receptors is often linked to the inactivation of the ERK pathway, which can promote cell death pathways.[6][9] Conversely, activation of synaptic GluN2A-containing receptors is typically associated with ERK activation and pro-survival signals.[6][9] Both Ifenprodil and Ro 25-6981, by selectively blocking GluN2B, can shift the balance towards pro-survival signaling.[6][10]
Caption: GluN2B-mediated signaling to ERK and CREB.
Experimental Workflow for Comparing Compound Effects on ERK Phosphorylation
The following diagram illustrates a typical workflow to assess the impact of Ifenprodil and Ro 25-6981 on ERK phosphorylation in neuronal cells.
Caption: Workflow for assessing ERK phosphorylation.
References
- 1. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Subunit Arrangement and Phenylethanolamine Binding in GluN1/GluN2B NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NR2B-NMDA receptor mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methyl D-aspartate receptor subtype 2B antagonist, Ro 25-6981, attenuates neuropathic pain by inhibiting postsynaptic density 95 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasticity of NMDA receptor NR2B subunit in memory and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NR2B-NMDA receptor-mediated increases in intracellular Ca2+ concentration regulate the tyrosine phosphatase, STEP, and ERK MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synaptic GluN2B/CaMKII-α Signaling Induces Synapto-Nuclear Transport of ERK and Jacob [frontiersin.org]
Comparative Analysis of Ro 25-6981 and CP-101,606: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent NMDA receptor antagonists, Ro 25-6981 and CP-101,606 (also known as Traxoprodil). Both compounds are highly selective for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, and a target for therapeutic intervention in a range of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data, detailed protocols, and visual representations of their molecular interactions and signaling pathways.
Mechanism of Action and Selectivity
Ro 25-6981 and CP-101,606 are non-competitive, activity-dependent antagonists of the NMDA receptor, with a pronounced selectivity for receptors containing the GluN2B subunit.[1][2][3] This selectivity is a critical feature, as it is thought to reduce the psychotomimetic side effects associated with non-selective NMDA receptor blockers like ketamine.[3][4] Both compounds bind to a site at the interface between the GluN1 and GluN2B amino-terminal domains.[5]
Their inhibitory action is dependent on the receptor being in an active state, meaning they are more effective at blocking excessively active NMDA receptors, a condition implicated in excitotoxicity following events like stroke or traumatic brain injury.[2][6] This activity-dependent mechanism is a key aspect of their potential neuroprotective effects.[1][2]
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key quantitative data for Ro 25-6981 and CP-101,606, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | IC50 | Species | Reference |
| Ro 25-6981 | GluN1c/GluN2B | Electrophysiology (Xenopus oocytes) | 0.009 µM | Rat | [6][7] |
| GluN1c/GluN2A | Electrophysiology (Xenopus oocytes) | 52 µM | Rat | [6][7] | |
| High-affinity site (rat forebrain) | [3H]MK-801 Binding | 0.003 µM | Rat | [6] | |
| Low-affinity site (rat forebrain) | [3H]MK-801 Binding | 149 µM | Rat | [6] | |
| CP-101,606 | Glutamate-induced neurotoxicity | Cultured hippocampal neurons | 11 nM (during perfusion) | Not Specified | [2] |
| Glutamate-induced neurotoxicity | Cultured hippocampal neurons | 35 nM (after perfusion) | Not Specified | [2] |
Table 2: Binding Affinity
| Compound | Radioligand | Preparation | Ki | Species | Reference |
| Ro 25-6981 | [3H]Ro 25-6981 | Rat brain membranes | 3 nM (KD) | Rat | [8][9] |
| CP-101,606 | [3H]Ro 25-6981 | Rat brain membranes | Lower affinity than Ro 25-6981 | Rat | [8][9] |
Note: A direct Ki value for CP-101,606 from a competitive binding assay with a specific radioligand was not available in the provided search results. However, one study indicated that Ro 25-6981 has a higher affinity than CP-101,606.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Electrophysiological Recordings in Xenopus Oocytes
This protocol is used to determine the potency and selectivity of compounds on specific NMDA receptor subtypes.
-
Objective: To measure the inhibitory concentration (IC50) of Ro 25-6981 on NMDA receptors composed of different subunits.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNAs encoding for specific NMDA receptor subunits (e.g., GluN1c and GluN2A or GluN1c and GluN2B).
-
After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a buffer solution.
-
A two-electrode voltage-clamp technique is used to measure the ion currents flowing through the NMDA receptors in response to the application of NMDA and glycine.
-
Increasing concentrations of the antagonist (Ro 25-6981) are co-applied with the agonists.
-
The concentration of the antagonist that inhibits 50% of the maximal NMDA-induced current is determined as the IC50 value.[6][7]
-
[3H]MK-801 Binding Assay
This radioligand binding assay is used to assess the affinity of a compound for the NMDA receptor channel pore.
-
Objective: To determine the IC50 of Ro 25-6981 for the high- and low-affinity binding sites of [3H]MK-801.
-
Methodology:
-
Membranes are prepared from the forebrains of adult rats.
-
The membranes are incubated with a fixed concentration of the radioligand [3H]MK-801, which binds to the open channel pore of the NMDA receptor.
-
Increasing concentrations of the unlabeled compound (Ro 25-6981) are added to compete with the radioligand for binding.
-
The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
The concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand is determined as the IC50 value.[6]
-
Neuroprotection Assay in Cultured Neurons
This assay evaluates the ability of a compound to protect neurons from excitotoxic cell death.
-
Objective: To determine the neuroprotective efficacy of Ro 25-6981 and CP-101,606 against glutamate-induced toxicity.
-
Methodology:
-
Primary cortical or hippocampal neurons are cultured from embryonic or neonatal rodents.
-
The cultured neurons are exposed to a high concentration of glutamate (B1630785) for a defined period to induce excitotoxicity.
-
The test compound (Ro 25-6981 or CP-101,606) is added to the culture medium either during or after the glutamate exposure.
-
After a recovery period, cell viability is assessed using methods such as lactate (B86563) dehydrogenase (LDH) release assay or staining with fluorescent dyes that differentiate between live and dead cells.
-
The concentration of the compound that provides 50% protection against glutamate-induced cell death is determined as the IC50 value.[2][6]
-
Signaling Pathways
Both Ro 25-6981 and CP-101,606 have been shown to modulate intracellular signaling pathways, particularly the mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase) pathways, which are implicated in their potential antidepressant effects.[10][11][12][13]
Proposed Signaling Cascade for Antidepressant-like Effects
Blockade of GluN2B-containing NMDA receptors by these antagonists is hypothesized to lead to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release. This glutamate then activates AMPA receptors, triggering a cascade of intracellular events that ultimately activate the mTOR and ERK signaling pathways.[11][14] This activation is thought to promote the synthesis of synaptic proteins, leading to increased synaptogenesis and rapid antidepressant-like effects.[10][12]
Figure 1: Proposed signaling pathway for the antidepressant-like effects of Ro 25-6981 and CP-101,606.
Experimental Workflow for Investigating Signaling Pathways
The investigation of these signaling pathways typically involves a series of in vivo experiments followed by molecular analysis.
Figure 2: Typical experimental workflow for studying the effects of Ro 25-6981 and CP-101,606 on signaling pathways.
Conclusion
Ro 25-6981 and CP-101,606 are potent and highly selective antagonists of the GluN2B subunit of the NMDA receptor. The available data indicates that Ro 25-6981 exhibits a higher affinity and potency in in vitro assays compared to what has been reported for CP-101,606. Both compounds have demonstrated neuroprotective and antidepressant-like effects in preclinical models, which are believed to be mediated through the modulation of the mTOR and ERK signaling pathways. While CP-101,606 progressed to clinical trials, its development was halted due to EKG abnormalities.[3] Ro 25-6981 remains a valuable tool for preclinical research into the role of GluN2B receptors in various physiological and pathological processes. This comparative guide provides a foundation for researchers to understand the key characteristics of these two important pharmacological agents.
References
- 1. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traxoprodil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) Ro 25–6981, a Highly Potent and Selective Blocker of N-Methyl-d-aspartate Receptors Containing the NR2B Subunit. Characterization in Vitro (1997) | Günther Fischer | 498 Citations [scispace.com]
- 8. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antidepressant-like effect of CP-101,606: Evidence of mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of extracellular signal-regulated kinase (ERK) in the short and long-lasting antidepressant-like activity of NMDA receptor antagonists (zinc and Ro 25-6981) in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Confirming Ro 25-6981 Target Engagement in the Brain: A Comparative Guide
This guide provides a comprehensive overview of methods to confirm target engagement of Ro 25-6981 in the brain. Ro 25-6981 is a potent and selective, activity-dependent antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Verifying that a compound reaches and interacts with its intended molecular target in the central nervous system is a critical step in drug development and neuroscience research. This document compares various experimental techniques, presents quantitative data for Ro 25-6981 and alternative compounds, and provides detailed protocols for key assays.
Overview of Ro 25-6981 and its Target
The NMDA receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission and plasticity.[4] It is a heteromeric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (GluN2A-D) dictates the receptor's biophysical and pharmacological properties. Ro 25-6981 specifically targets NMDA receptors containing the GluN2B subunit, acting as a negative allosteric modulator.[5] Its high selectivity makes it a valuable tool for studying the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes, including Parkinson's disease, depression, and neuroprotection.[1][6]
The affinity and selectivity of Ro 25-6981 have been well-characterized. It exhibits over 5000-fold selectivity for GluN2B over GluN2A subunits.[2][5] This high degree of selectivity is essential for minimizing off-target effects and for precisely probing the function of the GluN2B subunit.
Comparative Data for GluN2B Antagonists
The following table summarizes the in vitro binding affinities of Ro 25-6981 and other notable GluN2B-selective antagonists. The data highlight the high potency and selectivity of Ro 25-6981 for its target.
| Compound | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Selectivity (vs. GluN2A) | Reference |
| Ro 25-6981 | GluN1/GluN2B | Electrophysiology (Xenopus oocytes) | 9 | >5000-fold | [2] |
| GluN1/GluN2A | Electrophysiology (Xenopus oocytes) | 52,000 | [2] | ||
| Rat Brain Membranes | [³H]MK-801 Binding | 3 (High-affinity site) | - | [2] | |
| Ifenprodil | GluN2B | - | - | High | [2][7] |
| CP-101,606 | GluN2B | [³H]Ro 25-6981 Binding | Lower affinity than Ro 25-6981 | - | [7] |
| (1S,2S)-10c | GluN2B | Receptor Binding | Kᵢ = 50 | High | [8] |
Methodologies for Confirming Target Engagement
A multi-faceted approach is recommended to robustly confirm target engagement in the brain. This involves direct binding assays, visualization of target distribution, and measurement of downstream functional consequences.
| Method | Principle | Type | Key Metric(s) | Pros | Cons |
| Autoradiography | Uses a radiolabeled ligand (e.g., [³H]Ro 25-6981) to visualize the distribution of binding sites on ex vivo brain sections. | Ex Vivo | Regional binding density | High spatial resolution; confirms binding to neuroanatomically relevant areas.[7] | Not quantitative for occupancy; requires radioactivity. |
| Ex Vivo Occupancy | Animals are dosed with the compound. Brain tissue is then assayed with a radioligand to measure the percentage of receptors occupied by the drug. | Ex Vivo | % Target Occupancy | Directly measures target engagement in the brain; establishes dose-occupancy relationship.[9] | Terminal procedure; provides an average from tissue homogenates. |
| Positron Emission Tomography (PET) | A non-invasive imaging technique using a positron-emitting radiotracer to quantify receptor occupancy in the living brain. | In Vivo | Binding Potential (BP), % Target Occupancy | Non-invasive; allows for longitudinal studies in the same subject; provides translatable data. | Requires a suitable radiotracer (e.g., [¹¹C]Ro04-5595); lower resolution than autoradiography.[4] |
| Western Blot | Measures changes in downstream signaling proteins (e.g., phosphorylation of ERK, p70S6K) following drug administration. | Ex Vivo | Protein expression/ phosphorylation levels | Confirms functional consequence of target binding; relatively low cost.[6] | Indirect measure of engagement; signaling can be affected by other pathways. |
| Electrophysiology | Measures the drug's effect on NMDA receptor-mediated currents in brain slices or cultured neurons. | In Vitro / Ex Vivo | Inhibition of synaptic currents | Direct functional measure of receptor blockade at the cellular level. | Technically demanding; may not fully reflect the in vivo environment. |
| Behavioral Assays | Assesses drug-induced changes in animal behavior that are linked to the target's function (e.g., forced swim test for antidepressant effects). | In Vivo | Behavioral endpoints | Provides evidence of target engagement leading to a physiological response. | Highly indirect; behavior can be influenced by multiple factors and off-target effects.[6] |
Experimental Protocols
Detailed methodologies for two key assays are provided below.
This protocol determines the percentage of GluN2B receptors occupied by Ro 25-6981 in the rodent brain after systemic administration.
Materials:
-
Ro 25-6981 and vehicle
-
[³H]Ro 25-6981 (Specific Activity ~50 Ci/mmol)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Homogenizer and centrifuge
-
Liquid scintillation counter
Procedure:
-
Animal Dosing: Administer Ro 25-6981 intravenously or intraperitoneally to rodents at a range of doses. Include a vehicle-only control group.
-
Tissue Harvest: At a predetermined time point post-dosing, euthanize the animals and rapidly dissect the brain. Isolate regions with high GluN2B expression, such as the cerebral cortex and hippocampus.[7]
-
Membrane Preparation: Homogenize the tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In triplicate, incubate a small amount of membrane protein (~100 µg) with a saturating concentration of [³H]Ro 25-6981 (e.g., 5 nM).
-
Total Binding: Membranes + [³H]Ro 25-6981.
-
Non-specific Binding (NSB): Membranes + [³H]Ro 25-6981 + a high concentration of unlabeled Ro 25-6981 (e.g., 10 µM).
-
-
Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculation:
-
Specific Binding = Total Binding - NSB.
-
% Occupancy = [1 - (Specific Binding_Treated / Specific Binding_Vehicle)] x 100.
-
This protocol assesses the functional engagement of Ro 25-6981 by measuring its effect on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule.[6]
Materials:
-
Dosed brain tissue lysates
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204), Rabbit anti-total-ERK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Collect brain tissue from vehicle- and Ro 25-6981-treated animals and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against p-ERK, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK.
-
Quantification: Measure the band intensities for p-ERK and total ERK using densitometry software. The final result is expressed as the ratio of p-ERK to total ERK.
Visualizing the Functional Consequences
Engaging the GluN2B target with Ro 25-6981 initiates a cascade of intracellular events that can alter synaptic function and structure. This includes the modulation of key signaling pathways like mTORC1 and ERK, which are involved in protein synthesis and synaptic plasticity.[6][10]
By employing a combination of direct binding studies, in vivo imaging, and functional assays, researchers can confidently confirm that Ro 25-6981 engages its intended target, the GluN2B-containing NMDA receptor, in the brain. This rigorous validation is paramount for interpreting experimental results and advancing the development of GluN2B-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro 25-6981 | C22H29NO2 | CID 6604887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ro 25-6981 maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. Role of FMRP in rapid antidepressant effects and synapse regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ro 25-6981 and its Alternatives for Targeting NR2B-Containing NMDA Receptors
For researchers, scientists, and drug development professionals investigating the role of NMDA receptor subtypes in neurological and psychiatric disorders, the selective antagonism of these receptors is of paramount importance. This guide provides a detailed comparison of Ro 25-6981, a potent and highly selective antagonist for NR2B-containing NMDA receptors, with other relevant compounds. We present key experimental data, detailed methodologies, and illustrative diagrams to facilitate an objective assessment of its performance and utility in research and development.
Introduction to Ro 25-6981
Ro 25-6981 is an activity-dependent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for receptors containing the GluN2B (formerly NR2B) subunit.[1] This selectivity has made it a valuable pharmacological tool for dissecting the specific physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in a range of processes from synaptic plasticity to excitotoxic cell death.[2]
Comparative Analysis of NMDA Receptor Antagonists
The following tables summarize the quantitative data for Ro 25-6981 and alternative compounds, providing a clear comparison of their binding affinities and inhibitory concentrations.
Table 1: Inhibitory Concentration (IC50) of NMDA Receptor Antagonists
| Compound | Receptor Subtype | IC50 (µM) | Selectivity (NR2A/NR2B) | Reference |
| Ro 25-6981 | NR1C/NR2B | 0.009 | >5000-fold | [1] |
| NR1C/NR2A | 52 | [1] | ||
| Ifenprodil | NR2B | - | High | [1][3] |
| Traxoprodil (CP-101,606) | NR2B | - | High | [4] |
| NVP-AAM077 | NR2A | - | ~14-fold (for NR2A vs NR2B) | [2][5] |
Table 2: Binding Affinity (Ki) of NMDA Receptor Antagonists
| Compound | Target | Ki (nM) | Reference |
| Ro 25-6981 | GluN2B | 10.6 | [6] |
| σ1 receptor | 5.45 | [6] | |
| MeRo25 | GluN2B | 10.6 | [6] |
| σ1 receptor | 2.45 | [6] | |
| BMS-986169 | GluN2B | 4.03 - 6.3 | [7] |
Experimental Methodologies
Detailed protocols for key experiments cited in this guide are provided below to enable replication and further investigation.
Radioligand Binding Assay for IC50 Determination
This protocol is based on the methods described for characterizing the interaction of Ro 25-6981 with NMDA receptors.[1]
-
Membrane Preparation: Rat forebrain membranes are prepared and used as the source of NMDA receptors.
-
Incubation: Membranes are incubated with the radioligand ³H-MK-801 and varying concentrations of the test compound (e.g., Ro 25-6981).
-
Assay Conditions: The binding assay is performed in a buffer containing stimulants for NMDA receptor channel opening (e.g., glutamate (B1630785) and glycine).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of ³H-MK-801 (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Electrophysiological Recording in Xenopus Oocytes
This method is used to determine the functional inhibition of specific NMDA receptor subtypes expressed in a controlled system.[1]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding specific NMDA receptor subunits (e.g., NR1C and NR2A, or NR1C and NR2B).
-
Two-Electrode Voltage Clamp: After a period of protein expression (typically 2-4 days), the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
Drug Application: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. The test compound is then co-applied at various concentrations to determine its inhibitory effect on the evoked current.
-
Data Acquisition and Analysis: The peak current amplitude in the presence of the antagonist is measured and compared to the control current. The IC50 value is calculated by fitting the concentration-response data to a logistic equation.
Signaling Pathways and Functional Implications
The selective antagonism of NR2B by Ro 25-6981 has been instrumental in elucidating the distinct roles of NR2A and NR2B subunits in synaptic plasticity and excitotoxicity.
Studies have shown that the induction of long-term depression (LTD) in the adult perirhinal cortex is critically dependent on the activation of NR2B-containing NMDA receptors, an effect that is blocked by Ro 25-6981.[8] In contrast, long-term potentiation (LTP) in the same brain region is not affected by Ro 25-6981, suggesting it is mediated by NR2A-containing receptors.[8] This differential involvement is crucial for understanding the molecular mechanisms of learning and memory.
Neuroprotective Effects
Ro 25-6981 has demonstrated significant neuroprotective effects in various in vitro models of excitotoxicity.
In cultured cortical neurons, Ro 25-6981 provided protection against glutamate-induced toxicity and combined oxygen and glucose deprivation with IC50 values of 0.4 µM and 0.04 µM, respectively.[1] This highlights the critical involvement of NR2B-containing NMDA receptors in mediating excitotoxic neuronal death.[2]
Off-Target Effects and Considerations
While Ro 25-6981 is highly selective for NR2B over other NMDA receptor subunits, recent studies have indicated that it also possesses a strong affinity for the sigma-1 (σ1) receptor.[6] This is an important consideration for interpreting experimental results, as some of the observed effects of Ro 25-6981 could be mediated, at least in part, by its interaction with σ1 receptors. The development of analogs with reduced σ1 affinity, such as MeRo25, is a step towards more specific pharmacological tools.[6]
Conclusion
Ro 25-6981 remains an invaluable tool for investigating the function of NR2B-containing NMDA receptors. Its high potency and selectivity for NR2B have allowed for significant advances in our understanding of synaptic plasticity, excitotoxicity, and various neurological disorders. However, researchers should be mindful of its potential off-target effects, particularly at the σ1 receptor, and consider the use of alternative or next-generation compounds for validating findings. The data and protocols presented in this guide are intended to support the informed selection and application of these powerful pharmacological agents in future research endeavors.
References
- 1. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential Roles of NR2A and NR2B-Containing NMDA Receptors in Cortical Long-Term Potentiation and Long-Term Depression | Journal of Neuroscience [jneurosci.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Ro 25-6981 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Ro 25-6981 hydrochloride, a potent and selective antagonist of NMDA glutamate (B1630785) receptors containing the NR2B subunit.
This compound is a powerful neuroactive compound requiring stringent safety protocols to prevent exposure. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safety of laboratory personnel.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
-
Very toxic to aquatic life (H400)[1]
The signal word for this compound is "Warning"[1].
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the researcher and the hazardous material. For potent compounds like this compound, a multi-layered approach to PPE is essential.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent) | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation. For higher-risk activities or when engineering controls are insufficient, a Powered Air-Purifying Respirator (PAPR) should be considered. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles of the compound. A face shield may be necessary for procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which can cause irritation. Double gloving is recommended for potent compounds. |
| Body Protection | Laboratory coat or gown | To protect skin and clothing from contamination. Gowns should be of a material resistant to chemical permeation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. This involves a combination of engineering controls, safe work practices, and appropriate PPE.
Engineering Controls:
-
Ventilation: All work with powdered this compound should be conducted in a certified chemical fume hood, laminar flow hood, or an isolator (glove box) to control airborne particles[2].
-
Air Pressure: Facilities handling potent compounds should have negative air pressure in the handling areas to prevent cross-contamination[2].
Work Practices:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Designated Areas: Use a designated area for weighing and handling the compound.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn[1].
-
Contamination: Take off contaminated clothing and wash it before reuse[1].
Below is a workflow for the safe handling of this compound:
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if respiratory symptoms develop.[1] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Storage and Disposal
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.[1]
-
Store locked up[1].
-
The compound should be stored desiccated.
Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations[1].
-
Avoid release to the environment[1]. Due to its high aquatic toxicity, special care must be taken to prevent it from entering waterways.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent neuroactive compound this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
